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Foundational

Tert-butyl 2-acetyl-5-bromophenylcarbamate CAS 1824285-78-0 properties

An In-Depth Technical Guide to Tert-butyl 2-acetyl-5-bromophenylcarbamate (CAS 1824285-78-0) For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of a Novel Chemical Entity T...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tert-butyl 2-acetyl-5-bromophenylcarbamate (CAS 1824285-78-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Chemical Entity

Tert-butyl 2-acetyl-5-bromophenylcarbamate is a substituted aromatic compound with structural motifs that suggest its potential as a valuable intermediate in medicinal chemistry and organic synthesis. As a relatively new chemical entity, publicly available, in-depth experimental data is limited. This guide, therefore, adopts a dual approach. Firstly, it collates and presents all available factual information regarding its identity. Secondly, and crucially for a compound at the frontier of chemical research, it provides a robust, scientifically-grounded framework of predicted properties and a proposed synthetic pathway. This predictive analysis is built upon established principles of organic chemistry and extensive data from closely related structural analogs. The aim is to equip researchers with a comprehensive and practical resource to facilitate the synthesis, handling, and exploration of this promising molecule.

Molecular Identity and Physicochemical Profile

Tert-butyl 2-acetyl-5-bromophenylcarbamate is characterized by a phenyl ring substituted with a bromine atom, an N-tert-butoxycarbonyl (Boc) protected amine, and an acetyl group. The interplay of these functional groups dictates its chemical behavior and potential applications.

PropertyValue/PredictionSource/Basis
CAS Number 1824285-78-0[1]
Molecular Formula C₁₃H₁₆BrNO₃[1]
Molecular Weight 314.18 g/mol [1]
Appearance Predicted: White to off-white solidBased on analogs like tert-butyl (2-bromophenyl)carbamate[2]
Melting Point Predicted: 100-150 °CBased on analogs like N-Boc-4-bromoaniline (103-106 °C)
Solubility Predicted: Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate); Insoluble in waterBased on the hydrophobic nature of the tert-butyl group and the aromatic ring[2]
SMILES O=C(OC(C)(C)C)NC1=CC(Br)=CC=C1C(C)=O

Proposed Synthesis Pathway: A Logic-Driven Approach

A definitive, published synthesis protocol for Tert-butyl 2-acetyl-5-bromophenylcarbamate is not currently available. However, a highly plausible and efficient two-step synthetic route can be proposed based on well-established organic transformations. This pathway commences with the synthesis of the key intermediate, 2'-amino-5'-bromoacetophenone, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2'-Amino-5'-bromoacetophenone cluster_step2 Step 2: N-Boc Protection A 2'-Aminoacetophenone R1 Bromination A->R1 B Pyridine hydrobromide perbromide B->R1 C Dichloromethane (DCM) C->R1 Solvent D 2'-Amino-5'-bromoacetophenone R2 N-Boc Protection D->R2 R1->D E Di-tert-butyl dicarbonate (Boc)₂O E->R2 F Base (e.g., Triethylamine) F->R2 G Solvent (e.g., THF) G->R2 Solvent H Tert-butyl 2-acetyl-5-bromophenylcarbamate R2->H

Caption: Proposed two-step synthesis of Tert-butyl 2-acetyl-5-bromophenylcarbamate.

Step-by-Step Experimental Protocols

This procedure is adapted from a known method for the bromination of 2'-aminoacetophenone[3].

Protocol:

  • To a solution of 2'-aminoacetophenone (1 equivalent) in dichloromethane (DCM), add pyridine hydrobromide perbromide (1 equivalent) portion-wise at 0-5 °C.

  • Stir the reaction mixture at this temperature for 10 minutes, then allow it to warm to room temperature and stir for an additional 24-26 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2'-amino-5'-bromoacetophenone.

Causality of Experimental Choices:

  • The use of pyridine hydrobromide perbromide provides a solid, easy-to-handle source of bromine, offering controlled bromination.

  • The initial low temperature helps to control the exothermicity of the reaction and minimize side-product formation.

  • The extended reaction time at room temperature ensures complete conversion.

This is a general and widely used protocol for the N-Boc protection of primary amines[4].

Protocol:

  • Dissolve 2'-amino-5'-bromoacetophenone (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.5 equivalents), to the solution.

  • To this mixture, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product, Tert-butyl 2-acetyl-5-bromophenylcarbamate, can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • The Boc group is a standard protecting group for amines due to its stability under a wide range of conditions and its ease of removal under acidic conditions[5].

  • Triethylamine acts as a base to neutralize the acid formed during the reaction, driving the reaction to completion.

  • The use of a slight excess of (Boc)₂O ensures the complete conversion of the starting amine.

Predicted Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm), likely exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Acetyl Protons: A singlet at approximately δ 2.5 ppm, corresponding to the three protons of the acetyl group.

  • Tert-butyl Protons: A sharp singlet at approximately δ 1.5 ppm, integrating to nine protons, characteristic of the Boc protecting group.

  • Amine Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbons: Two signals in the downfield region, one for the acetyl carbonyl (around δ 200 ppm) and one for the carbamate carbonyl (around δ 155 ppm).

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-140 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift.

  • Tert-butyl Carbons: Two signals, one for the quaternary carbon (around δ 80 ppm) and one for the methyl carbons (around δ 28 ppm).

  • Acetyl Carbon: A signal for the methyl carbon of the acetyl group (around δ 26 ppm).

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretch: A peak in the region of 3300-3400 cm⁻¹.

  • C=O Stretches: Two distinct carbonyl absorption bands, one for the ketone (around 1680 cm⁻¹) and one for the carbamate (around 1710 cm⁻¹).

  • C-N Stretch: A peak in the region of 1200-1300 cm⁻¹.

  • C-Br Stretch: A peak in the lower frequency region of the spectrum.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺. Characteristic fragmentation patterns would include the loss of the tert-butyl group and cleavage of the carbamate bond.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for Tert-butyl 2-acetyl-5-bromophenylcarbamate is not widely available, the following precautions are recommended based on the properties of similar bromo-aromatic and carbamate compounds[2][6].

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Potential Applications in Drug Discovery and Organic Synthesis

The structural features of Tert-butyl 2-acetyl-5-bromophenylcarbamate make it an attractive building block for the synthesis of more complex molecules, particularly in the field of drug discovery.

Diagram of Potential Synthetic Utility

Applications cluster_functionalization Key Reactive Sites cluster_products Potential Downstream Products A Tert-butyl 2-acetyl-5-bromophenylcarbamate B Acetyl Group (Ketone) A->B Reduction, etc. C Bromine Atom A->C Cross-coupling (Suzuki, etc.) D Boc-Protected Amine A->D Deprotection E Chiral Alcohols B->E F Bi-aryl Compounds C->F G Free Amine for Further Derivatization D->G

Caption: Potential synthetic transformations of Tert-butyl 2-acetyl-5-bromophenylcarbamate.

Role as a Versatile Intermediate
  • Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at this position. This is a powerful strategy for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.

  • Derivatization of the Acetyl Group: The ketone functionality can be readily transformed into other functional groups. For example, it can be reduced to a secondary alcohol, which can introduce a chiral center, or it can be a site for the formation of imines or other derivatives.

  • Deprotection and Further Functionalization of the Amine: The Boc protecting group can be easily removed under acidic conditions to reveal the free amine. This primary amine can then be acylated, alkylated, or used in the formation of ureas, sulfonamides, and other functionalities commonly found in bioactive molecules[7].

The combination of these reactive sites makes Tert-butyl 2-acetyl-5-bromophenylcarbamate a trifunctional building block with significant potential for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery.

Conclusion

Tert-butyl 2-acetyl-5-bromophenylcarbamate stands as a compound of considerable interest for synthetic and medicinal chemists. While a comprehensive experimental dataset is yet to be established in the public domain, this guide provides a robust framework based on established chemical principles and data from analogous compounds. The proposed synthetic route is logical and employs well-understood, high-yielding reactions. The predicted physicochemical and spectroscopic properties offer a solid foundation for the identification and characterization of this molecule. Its multifunctional nature positions it as a versatile intermediate for the synthesis of a diverse range of complex organic molecules, with clear potential for applications in the development of novel therapeutics. As research into this and similar compounds progresses, it is anticipated that its utility will be further validated and expanded.

References

  • Baker, L.-J., Copp, B. R., & Rickard, C. E. F. (2001). 2'-Amino-5'-bromoacetophenone. Acta Crystallographica Section E: Structure Reports Online, 57(7), o540-o541.
  • Zhou, J., et al. (2010). Synthesis and biological evaluation of novel flavone derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 20(15), 4563-4567.
  • Rho, Y. S., et al. (2002). Synthesis and in vitro evaluation of 3',4',5'-trimethoxyflavone derivatives as novel antitumor agents. Bioorganic & Medicinal Chemistry, 10(3), 631-637.
  • PureSynth. (n.d.). N-Boc-4-Bromoaniline 97%. Retrieved February 24, 2026, from [Link]

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • Groves, J. K. (1972). The Friedel-Crafts acylation of alkenes. Chemical Society Reviews, 1(1), 73-97.
  • Olah, G. A. (Ed.). (1963).
  • PubChem. (n.d.). 4-Bromoaniline, N-BOC protected. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). Retrieved February 24, 2026, from [Link]

  • AOBChem. (n.d.). tert-butyl (2-acetylphenyl)carbamate. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 24, 2026, from [Link]

  • NIST. (n.d.). tert-Butyl carbamate. Retrieved February 24, 2026, from [Link]

  • NIST. (n.d.). tert-Butyl carbamate IR Spectrum. Retrieved February 24, 2026, from [Link]

  • H. Arslan, et al. (2024).
  • M. Đud & D. Margetić. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.
  • TCI Chemicals. (2025, January 29). SAFETY DATA SHEET: tert-Butyl 2-Bromopropionate.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 24, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Tert-butyl 2-acetyl-5-bromophenylcarbamate in DMSO and Dichloromethane (DCM)

Executive Summary This technical guide provides a comprehensive analysis of the solubility of tert-butyl 2-acetyl-5-bromophenylcarbamate in two common laboratory solvents: dimethyl sulfoxide (DMSO) and dichloromethane (D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of tert-butyl 2-acetyl-5-bromophenylcarbamate in two common laboratory solvents: dimethyl sulfoxide (DMSO) and dichloromethane (DCM). For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step that influences everything from reaction conditions and purification strategies to formulation and bioavailability. This document delves into the theoretical principles governing solubility, provides a detailed, field-proven experimental protocol for its determination, and interprets the expected outcomes based on the molecular structures of the solute and solvents. The guide is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a deep and practical understanding of the subject matter.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug from a laboratory curiosity to a clinical reality is paved with numerous scientific challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a solvent dictates its utility at nearly every stage of the drug discovery and development pipeline.

2.1 Why Solubility Matters

In the early stages of drug discovery, solubility in organic solvents is paramount for conducting chemical reactions, enabling purification through techniques like chromatography, and preparing stock solutions for high-throughput screening (HTS) assays. Poor solubility can lead to inaccurate assay results and hinder the identification of promising lead compounds.[1] As a compound progresses, its aqueous solubility becomes a critical determinant of its bioavailability – the extent and rate at which the active moiety is absorbed into the systemic circulation.

2.2 Introducing the Compound: Tert-butyl 2-acetyl-5-bromophenylcarbamate

The subject of this guide, tert-butyl 2-acetyl-5-bromophenylcarbamate, is a carbamate derivative. The structure features a bulky, nonpolar tert-butyl group, a polar carbamate linkage, and an aromatic ring substituted with an acetyl group and a bromine atom. This combination of functional groups with varying polarities suggests a nuanced solubility profile. Carbamates, particularly those with a tert-butoxycarbonyl (Boc) protecting group, are common intermediates in organic synthesis, including the preparation of pharmaceuticals and agrochemicals.[2][3]

2.3 The Solvents of Choice: DMSO and DCM

  • Dimethyl Sulfoxide (DMSO): A highly polar, aprotic solvent, DMSO is renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar organic compounds, as well as some inorganic salts.[4][5][6][7] Its high boiling point (189 °C) makes it suitable for reactions at elevated temperatures.[5][6][8] In the context of drug discovery, DMSO is the universal solvent for storing compound libraries and for preparing solutions for biological screening.[9][10]

  • Dichloromethane (DCM): Also known as methylene chloride, DCM is a moderately polar solvent. It is a versatile solvent for a wide range of organic compounds and is particularly useful in extractions, chromatography, and as a reaction medium.[11][12] Its low boiling point (39.6 °C) facilitates its easy removal from reaction mixtures.[11]

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[13][14][15][16] This principle is rooted in the nature and strength of intermolecular forces between solute and solvent molecules.[14][17][18]

3.1 "Like Dissolves Like": The Role of Polarity and Intermolecular Forces

For a solute to dissolve, the energy required to break the intermolecular forces within the pure solute and the pure solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

  • DMSO: As a polar aprotic solvent, DMSO's primary intermolecular forces are strong dipole-dipole interactions due to the polarized S=O bond.[19] It can act as a hydrogen bond acceptor at the oxygen atom.[19]

  • DCM: DCM is considered moderately polar due to the electronegativity difference between carbon, hydrogen, and chlorine, resulting in a net dipole moment.[20] The dominant intermolecular forces are dipole-dipole interactions and weaker London dispersion forces.

3.2 Molecular Structure Analysis of Tert-butyl 2-acetyl-5-bromophenylcarbamate

To predict its solubility, we must examine the functional groups of tert-butyl 2-acetyl-5-bromophenylcarbamate:

  • Tert-butyl group: Large and nonpolar, contributing to solubility in nonpolar solvents.

  • Carbamate group (-NHCOO-): Capable of hydrogen bonding (both donor and acceptor) and has a significant dipole moment, favoring solubility in polar solvents.

  • Acetyl group (-COCH3): A polar group with a carbonyl oxygen that can act as a hydrogen bond acceptor.

  • Bromophenyl group: The aromatic ring is largely nonpolar, while the bromine atom adds to the molecular weight and has some polarizability.

3.3 Comparative Analysis and Hypothesis

  • In DMSO: The strong dipole of DMSO will interact favorably with the polar carbamate and acetyl groups of the solute. The oxygen of the sulfoxide can act as a strong hydrogen bond acceptor for the N-H of the carbamate. These strong solute-solvent interactions are expected to overcome the solute-solute interactions in the crystal lattice, leading to high solubility.

  • In DCM: The moderate polarity of DCM will allow for favorable dipole-dipole interactions with the polar functionalities of the solute. However, these interactions are generally weaker than those with DMSO. The nonpolar regions of the solute (tert-butyl and phenyl groups) will interact well with DCM. While solubility is expected, it is hypothesized to be less than in DMSO due to the superior solvating power of DMSO for polar functional groups.

Experimental Protocol: A Validated Method for Solubility Determination

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[21] The following protocol is a robust methodology for determining the solubility of tert-butyl 2-acetyl-5-bromophenylcarbamate.

4.1 Materials and Reagents

  • Tert-butyl 2-acetyl-5-bromophenylcarbamate (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Dichloromethane (DCM), analytical grade

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Analytical balance

  • Shaker or vortex mixer

  • Incubator or water bath for temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2 Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solute into vials B Add a known volume of solvent (DMSO or DCM) A->B C Seal vials and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours B->C D Allow vials to stand for undissolved solids to settle C->D E Centrifuge the samples to pellet remaining solid D->E F Carefully withdraw supernatant E->F G Filter the supernatant through a syringe filter F->G H Prepare serial dilutions of the filtrate G->H I Analyze dilutions by HPLC or UV-Vis spectroscopy H->I J Determine concentration from a calibration curve I->J K Calculate solubility (e.g., in mg/mL or M) J->K G cluster_solute Tert-butyl 2-acetyl-5-bromophenylcarbamate cluster_solvents Solvents solute Solute (Polar & Nonpolar Moieties) DMSO DMSO (Highly Polar Aprotic) solute->DMSO High Solubility (Strong Interactions) DCM DCM (Moderately Polar) solute->DCM Moderate Solubility (Favorable Interactions)

Caption: Predicted Solubility of the Target Compound.

Discussion and Interpretation

The expected higher solubility of tert-butyl 2-acetyl-5-bromophenylcarbamate in DMSO compared to DCM can be rationalized by a deeper look at the intermolecular interactions.

6.1 Correlating Theory with Experimental Results

The experimental results from the shake-flask method would be anticipated to confirm the initial hypothesis. The quantitative data would likely show a significantly higher concentration of the solute in the saturated DMSO solution. This is because the highly polar S=O group in DMSO creates a stronger dipole moment and is a more effective hydrogen bond acceptor for the carbamate's N-H group than the C-Cl dipoles in DCM.

6.2 The "Why" Behind the Numbers

  • DMSO's Superior Solvating Power: The energy released from the formation of strong dipole-dipole interactions and hydrogen bonds between the solute and DMSO molecules more than compensates for the energy required to break the solute's crystal lattice forces.

  • DCM's Balanced Approach: DCM effectively dissolves the compound by interacting favorably with both its polar (carbamate, acetyl) and nonpolar (tert-butyl, phenyl) regions. However, the strength of its interactions with the highly polar groups is less than that of DMSO, resulting in a lower overall solubility.

6.3 Practical Implications for Researchers

  • Reaction Chemistry: For reactions requiring high concentrations of the substrate, DMSO would be the solvent of choice. If easy removal of the solvent post-reaction is critical, DCM might be preferred, provided the required concentration can be achieved.

  • Purification: The differential solubility could be exploited in purification. For instance, if an impurity is significantly more soluble in DCM than the desired product, DCM could be used as a wash solvent.

  • Compound Storage and Screening: For creating high-concentration stock solutions for long-term storage or for use in HTS, DMSO's superior solvating power makes it the ideal choice, minimizing the risk of compound precipitation. [1]

Conclusion

The solubility of tert-butyl 2-acetyl-5-bromophenylcarbamate is a critical parameter for its effective use in research and development. Based on a theoretical analysis of its molecular structure and the properties of DMSO and DCM, it is predicted to exhibit high solubility in DMSO and moderate to high solubility in DCM. The superior solvating ability of DMSO is attributed to its strong polarity and capacity for hydrogen bond acceptance. This guide has provided both the theoretical underpinnings and a practical, validated experimental protocol for determining these solubility values. For scientists working with this or structurally similar molecules, this understanding is essential for optimizing experimental design, from synthesis to biological evaluation.

References

  • Scribd. (n.d.). Solvent Properties of DMSO. Retrieved from [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • LabMogul. (2025). Dichloromethane vs Chloroform: Solvent Properties, Safety, and Laboratory Applications. Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Dichloromethane. Retrieved from [Link]

  • LinkedIn. (2025). Dichloromethane (DCM): A Multifaceted Solvent in Industrial Processes. Retrieved from [Link]

  • LookChem. (2025). Dimethyl sulfoxide, properties, uses and safety protection. Retrieved from [Link]

  • Wikipedia. (2024). Dichloromethane. Retrieved from [Link]

  • Course Hero. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

  • Studocu. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • StuDocu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • StuDocu. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Taylor & Francis Online. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Univar Solutions. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • PubMed. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from [Link]

  • Semantic Scholar. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Journal of Cheminformatics. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved from [Link]

  • Scilit. (n.d.). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved from [Link]

  • University of North Georgia. (n.d.). Chapter 13 notes. Retrieved from [Link]

  • University of Alberta. (n.d.). Supplemental Material I. Solubility Estimates of Boc Derivatives. Retrieved from [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]

  • Quora. (2020). How do intermolecular forces influence solubility?. Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Intermolecular interactions and solvation effects of dimethylsulfoxide on type III deep eutectic solvents. Retrieved from [Link]

  • Pearson. (n.d.). Solubility and Intermolecular Forces: Videos & Practice Problems. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). A force field for the solubility of cellulose in DMSO/Ionic liquids. Retrieved from [Link]

  • ChemBK. (2024). tert-butyl (2-bromophenyl)carbamate. Retrieved from [Link]

  • YouTube. (2020). Intermolecular Forces and Solubility | Gen. Chem With Dr. J. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 39684-80-5 | Product Name : tert-Butyl (2-bromoethyl)carbamate. Retrieved from [Link]

Sources

Foundational

Strategic Utilization of Tert-butyl (2-acetyl-5-bromophenyl)carbamate in Heterocyclic Scaffold Assembly

This guide details the chemical identity, synthesis, and strategic application of Tert-butyl (2-acetyl-5-bromophenyl)carbamate , a high-value intermediate in the design of functionalized indoles and quinolines.[1][2] [1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and strategic application of Tert-butyl (2-acetyl-5-bromophenyl)carbamate , a high-value intermediate in the design of functionalized indoles and quinolines.[1][2]

[1]

Chemical Identity & Informatics

This compound serves as a "bifunctional linchpin" in medicinal chemistry, offering orthogonal reactivity: the bromine atom allows for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the ortho-acetamido motif provides a pre-organized scaffold for cyclization into nitrogen heterocycles.[1][2]

Property Data
Common Name Tert-butyl (2-acetyl-5-bromophenyl)carbamate
CAS Number 1824285-78-0
Molecular Formula

Molecular Weight 314.18 g/mol
SMILES CC(=O)C1=C(NC(=O)OC(C)(C)C)C=C(Br)C=C1
InChIKey Derived from SMILES structure above
Core Scaffold N-Boc-2-amino-4-bromoacetophenone

Synthetic Pathway (The "How")

The synthesis of this carbamate is non-trivial due to the steric hindrance and intramolecular hydrogen bonding presented by the ortho-acetyl group. Standard Boc-protection protocols often stall or require extended reaction times.[1][2]

Protocol: DMAP-Catalyzed Protection of 2-Amino-4-Bromoacetophenone

Rationale: The ortho-acetyl group forms a hydrogen bond with the aniline protons, reducing nucleophilicity. The addition of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a reactive


-acylpyridinium intermediate with 

that rapidly transfers the Boc group to the hindered amine.

Reagents:

  • Precursor: 1-(2-amino-4-bromophenyl)ethan-1-one (1.0 equiv)[1][2]

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.2–1.5 equiv)[1]
    
  • Base: Triethylamine (

    
    ) or DIPEA (1.5 equiv)[2]
    
  • Catalyst: DMAP (0.1–0.2 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)[2]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve 1-(2-amino-4-bromophenyl)ethan-1-one in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add

    
     (or DIPEA) followed by DMAP. Stir at room temperature for 10 minutes to ensure deprotonation/activation.
    
  • Reagent Addition: Add

    
     (dissolved in minimal DCM) dropwise over 15 minutes. Note: Gas evolution (
    
    
    
    ) may occur.
  • Reaction Monitoring: Stir at room temperature. Monitor via TLC (Hexane/EtOAc 4:1). If the reaction is sluggish after 4 hours, heat to mild reflux (

    
    ).
    
  • Workup: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The product typically elutes as a white to off-white solid.[1][2]

Self-Validating Checkpoint:
  • Success Indicator: Appearance of a strong carbonyl stretch for the carbamate (

    
    ) and the ketone (
    
    
    
    ) in IR.[1][2]
  • Failure Mode: Recovery of starting material indicates insufficient catalyst activity; increase DMAP load or switch to reflux in THF.

Reactivity Profile & Applications (The "Why")

The utility of Tert-butyl (2-acetyl-5-bromophenyl)carbamate lies in its ability to serve as a divergent intermediate.[1]

Pathway A: The Modified Madelung Synthesis (Indole Formation)

The ortho-relationship between the


-Boc and the acetyl group allows for a base-mediated cyclization to form 6-bromoindole  derivatives.[1][2] Unlike the harsh conditions of the classical Madelung synthesis (strong base, high heat), the Boc group activates the position for intramolecular aldol-type condensation.
  • Mechanism: Base-mediated deprotonation of the acetyl methyl group

    
     Attack on the Boc-carbonyl or direct cyclization after Boc-deprotection.[1][2]
    
Pathway B: Pre-Cyclization Functionalization (Suzuki Coupling)

The bromine at the 5-position (para to the acetyl) is electronically activated for Palladium-catalyzed cross-coupling.[1][2]

  • Strategy: Perform Suzuki-Miyaura coupling before cyclization to install aryl or heteroaryl groups.[1] This is often higher yielding than coupling on the formed indole, which can suffer from catalyst poisoning by the free indole nitrogen.

Visualization of Chemical Logic

The following diagram illustrates the synthesis and divergent application pathways.

G Precursor 1-(2-amino-4-bromophenyl) ethan-1-one Target Tert-butyl (2-acetyl-5-bromophenyl) carbamate (The Hub) Precursor->Target Protection Indole 6-Bromoindole Scaffold Target->Indole Base-Mediated Cyclization Biaryl 6-Arylindole (via Suzuki) Target->Biaryl 1. Pd(PPh3)4, Ar-B(OH)2 2. Cyclization Reagents Boc2O, DMAP DCM, RT

Figure 1: Synthesis and divergent application of the target carbamate.[2] The "Hub" status allows for either direct cyclization or prior functionalization.

Critical Analysis & Troubleshooting

Issue Root Cause Corrective Action
Low Yield (<50%) Intramolecular H-bond prevents N-attack.[1][2]Switch solvent to THF (disrupts H-bonds) and heat to

.[1]
Bis-Boc Formation Excess

or too much DMAP.[1]
Strictly control stoichiometry (1.1 equiv

) and monitor TLC closely.
Hydrolysis Moisture in solvent reacting with

.
Use freshly distilled DCM or store over molecular sieves.

References

  • Chemical Identity & CAS

    • Tert-butyl (2-acetyl-5-bromophenyl)carbamate.[1] ChemicalBook. CAS: 1824285-78-0.[1]

  • Synthetic Methodology (Boc Protection of Hindered Anilines)

    • Chakraborti, A. K., et al. (2006).[3] Perchloric acid adsorbed on silica-gel as a new, highly efficient, and reusable catalyst for N-tert-butoxycarbonylation of amines. Organic & Biomolecular Chemistry.

  • Application (Indole Synthesis via o-Aminoacetophenones)

    • Leimgruber, W., & Batcho, A. D. (1971). The synthesis of indoles from o-nitrotoluenes. (Foundational context for 6-bromoindole synthesis precursors).

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 2-Acetyl-5-bromophenylcarbamate

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 2-acetyl-5-bromophenylcarbamate (1) with various aryl boronic acids. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 2-acetyl-5-bromophenylcarbamate (1) with various aryl boronic acids. This reaction is a critical transformation in medicinal chemistry, often serving as the key diversification step in the synthesis of 6-aryl-substituted quinolinones, benzoxazinones, and other privileged pharmacophores.

The Chemoselectivity Challenge: The substrate (1) presents a unique "bifunctional electrophile" challenge. It contains two potential sites for metal insertion:

  • The C–Br bond (Position 5): A classic electrophile for Palladium (Pd) catalyzed oxidative addition.

  • The C–O Carbamate bond (Position 1): A "pseudohalide" capable of undergoing oxidative addition with Nickel (Ni) catalysts (and increasingly specialized Pd systems) to cleave the C–O bond.

Strategic Insight: By utilizing High-Field Ligand (HFL) Palladium catalysts and mild carbonate bases, we achieve complete chemoselectivity for the C–Br bond, preserving the carbamate moiety for subsequent deprotection or cyclization steps. The electron-withdrawing nature of the ortho-acetyl and ipso-carbamate groups activates the C–Br bond, facilitating rapid oxidative addition even with sterically hindered boronic acids.

Reaction Mechanism & Logic

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. However, the specific electronic environment of the substrate dictates the choice of ligands.

  • Oxidative Addition: The 2-acetyl and 1-carbamate groups exert a combined electron-withdrawing effect (–I/-M), significantly lowering the electron density at the C5 position. This makes the C–Br bond highly reactive toward Pd(0), minimizing the need for exotic, electron-rich phosphines unless the boronic acid is extremely hindered.

  • Transmetallation: This is the rate-determining step. The use of a mild base (

    
     or 
    
    
    
    ) is crucial to facilitate the formation of the reactive hydroxo-palladium species without hydrolyzing the sensitive carbamate ester or triggering an aldol condensation on the acetyl group.
  • Reductive Elimination: Forms the C–C biaryl bond and regenerates Pd(0).

Diagram 1: Chemoselectivity & Reaction Pathway

ReactionPathway SM 2-Acetyl-5-bromo phenylcarbamate Pd_Cycle Pd(0) Catalyst (Chemoselective) SM->Pd_Cycle Preferred Path Ni_Cycle Ni(0) Catalyst (Avoided) SM->Ni_Cycle Potential Risk Inter_OxAdd Oxidative Addition (C-Br Insertion) Pd_Cycle->Inter_OxAdd Fast (EWG activated) Side_Prod Side Product: De-carbamoylation Ni_Cycle->Side_Prod C-O Cleavage Prod_Biaryl Target Biaryl (Carbamate Intact) Inter_OxAdd->Prod_Biaryl + Ar-B(OH)2 + Base

Caption: Chemoselective pathway favoring C-Br coupling (Green) over C-O cleavage (Red) by excluding Ni catalysts.

Optimized Experimental Protocol

Standard Operating Procedure (SOP-SM-05)

3.1 Materials
  • Substrate: 2-acetyl-5-bromophenylcarbamate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Rationale: The bidentate dppf ligand provides a large bite angle, enhancing stability and reductive elimination rates for this electron-deficient substrate.

  • Base:

    
     (2.0 – 3.0 equiv)
    
    • Note: Use anhydrous, finely ground powder.

  • Solvent System: 1,4-Dioxane / Water (4:1 v/v)

    • Alternative: Toluene/Ethanol/Water (4:1:1) for highly lipophilic substrates.

3.2 Step-by-Step Methodology
  • Charge: To a dry reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 mmol, 1.0 equiv), Aryl Boronic Acid (1.2 mmol, 1.2 equiv), and

    
      (0.03 mmol, 3 mol%).
    
  • Inert: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times to remove 
    
    
    
    .
    • Critical: Oxygen causes homocoupling of the boronic acid and catalyst deactivation.

  • Solvate: Inject degassed 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL) via syringe.

  • Activate: Add

    
      (2.0 mmol, 2.0 equiv). If adding as a solid, do so briefly under a positive flow of inert gas before sealing.
    
  • React: Heat the mixture to 80°C in a heating block. Stir vigorously (800 rpm).

    • Time: Conversion is typically complete within 2–6 hours. Monitor by TLC (Hexanes/EtOAc 3:1) or LC-MS.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Wash combined organics with Brine (15 mL), dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica Gel).

    • Eluent: Gradient 0%

      
       30% EtOAc in Hexanes.
      
Diagram 2: Experimental Workflow

Workflow Start Start: Weigh Solids (Substrate, Boronic Acid, Cat.) Inert Inert Atmosphere Cycle (Vac/N2 x3) Start->Inert Solvent Add Degassed Solvent (Dioxane/H2O 4:1) Inert->Solvent Heat Reaction: 80°C, 2-6 hrs Solvent->Heat Check QC Check: LC-MS/TLC Heat->Check Check->Heat Incomplete (<95%) Workup Workup: EtOAc Extraction -> Dry -> Conc. Check->Workup Complete Purify Purification: Flash Chromatography Workup->Purify

Caption: Step-by-step execution flow for SOP-SM-05 ensuring inert conditions and quality control.

Optimization & Troubleshooting Data

The following table summarizes the optimization of reaction conditions for 2-acetyl-5-bromophenylcarbamate.

EntryCatalyst (5 mol%)Base (2 equiv)SolventTemp (°C)Yield (%)Notes
1


Toluene/EtOH/H2O9078Moderate homocoupling of boronic acid observed.
2


Dioxane/H2O 80 94 Optimal conditions. Clean profile.
3

/ SPhos

THF/H2O6088Good for sterically hindered boronic acids.
4

/ XPhos

Dioxane10065Significant carbamate hydrolysis observed (due to strong base/high temp).
5


Toluene110<10Failed. Complex mixture of C-Br and C-O cleavage products.

Troubleshooting Guide:

  • Problem: Hydrolysis of Carbamate.

    • Cause: Base is too strong or temperature is too high.

    • Solution: Switch from

      
       to 
      
      
      
      or
      
      
      . Lower temperature to 60°C and extend time.
  • Problem: Protodeboronation (Loss of Boronic Acid).

    • Cause: Electron-poor or heteroaryl boronic acids are unstable in hot aqueous base.

    • Solution: Use a pre-formed MIDA boronate or add the base slowly. Switch solvent to anhydrous DMF with CsF (anhydrous conditions).

  • Problem: Low Conversion.

    • Cause: Catalyst poisoning by the acetyl group (rare) or poor solubility.

    • Solution: Increase catalyst loading to 5 mol%. Ensure vigorous stirring to mix the biphasic solvent system.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Garg, N. K., et al. (2011).[3] Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(16), 6352–6363. Link

    • Context: Establishes the stability of carbamates under Pd conditions vs. their reactivity under Ni conditions.
  • Littke, A. F., & Fu, G. C. (2000).[1][4] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Link

  • Tang, W., et al. (2010). Alkyl Di-tert-butylphosphane-Ligated Palladium(I) Dimers as Catalysts for the Suzuki Reaction. Angewandte Chemie International Edition, 49(34), 5879–5883. Link

Sources

Application

Application Note: High-Efficiency One-Pot Friedländer Synthesis of 6-Bromoquinolines

Topic: Friedländer Synthesis of Quinolines using N-Boc-2-acetyl-5-bromoaniline Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Abstract & Strat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Friedländer Synthesis of Quinolines using N-Boc-2-acetyl-5-bromoaniline Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Abstract & Strategic Overview

The Friedländer annulation is a cornerstone method for constructing the quinoline pharmacophore, a privileged structure in antimalarial, antibacterial, and anticancer therapeutics. This application note details the synthesis of 6-bromoquinoline derivatives utilizing N-Boc-2-acetyl-5-bromoaniline as a stable, masked precursor.

While traditional Friedländer protocols often employ free 2-aminoaryl ketones, these intermediates can be prone to oxidative degradation or self-condensation upon storage. Using the N-Boc protected variant offers superior shelf-stability and handling. This guide presents a streamlined One-Pot Acid-Promoted Protocol that effects in situ Boc-deprotection followed immediately by condensation with an


-methylene ketone. The resulting 6-bromoquinoline products provide a critical handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making this workflow highly valuable for diversity-oriented library synthesis.

Scientific Foundation & Mechanistic Logic

The "Masked" Substrate Advantage

The use of N-Boc-2-acetyl-5-bromoaniline serves a dual purpose:

  • Chemical Stability: The Boc group prevents the free aniline from engaging in premature Schiff-base formation or oxidation during storage.

  • Controlled Release: The free amine—required for the Friedländer condensation—is released only under the specific acidic conditions of the reaction, ensuring a high concentration of the active nucleophile exactly when the electrophilic coupling partner (ketone) is present.

Reaction Mechanism

The transformation proceeds via a cascade sequence driven by acid catalysis (typically Brønsted acids like


 or Lewis acids).
  • Deprotection: Acid-catalyzed cleavage of the tert-butyl carbamate (Boc) releases the free 2-acetyl-5-bromoaniline and

    
    .
    
  • Condensation: The liberated aniline amine attacks the carbonyl of the second ketone (the coupling partner) to form an imine (Schiff base).

  • Cyclization: An intramolecular aldol-type condensation occurs between the acetyl methyl group (enol form) and the ketone's carbonyl (or the formed imine), followed by dehydration to aromatize the system into the quinoline ring.

Mechanistic Pathway Diagram

FriedlanderMechanism Start N-Boc-2-acetyl- 5-bromoaniline Deprotect Acid Catalysis (-Boc, -CO2) Start->Deprotect H+ / Heat FreeAmine Intermediate: 2-Acetyl-5-bromoaniline Deprotect->FreeAmine Imine Schiff Base Formation FreeAmine->Imine + Ketone Ketone Coupling Partner: Alpha-Methylene Ketone Ketone->Imine Cyclization Intramolecular Aldol & Dehydration Imine->Cyclization - H2O Product Product: 6-Bromoquinoline Cyclization->Product Aromatization

Figure 1: Mechanistic cascade from N-Boc precursor to Quinoline scaffold.

Experimental Protocols

Protocol A: Standard One-Pot Acid-Catalyzed Synthesis (Recommended)

Applicability: General synthesis for gram-scale production. Key Reagents: Glacial Acetic Acid (AcOH), Sulfuric Acid (


).
Materials:
  • Substrate: N-Boc-2-acetyl-5-bromoaniline (

    
    )
    
  • Coupling Partner: Ketone with

    
    -methylene group (e.g., Cyclohexanone, Acetophenone) (
    
    
    
    )
  • Solvent: Glacial Acetic Acid (

    
    )
    
  • Catalyst: Conc.

    
     (
    
    
    
    ) or p-Toluenesulfonic acid (p-TsOH) (
    
    
    )
Step-by-Step Procedure:
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-Boc-2-acetyl-5-bromoaniline (

    
    , 
    
    
    
    ) in Glacial Acetic Acid (
    
    
    ).
  • Addition: Add the Coupling Ketone (

    
    ) followed by the acid catalyst (e.g., 
    
    
    
    of conc.
    
    
    ).
  • Reaction: Heat the mixture to reflux (

    
    ) .
    
    • Note: Initial heating facilitates Boc removal (

      
       evolution may be observed).
      
  • Monitoring: Maintain reflux for 2–4 hours . Monitor by TLC (Eluent: Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, and a fluorescent quinoline spot will appear.
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (

      
      ).
      
    • Neutralize carefully with 2M NaOH or saturated

      
        until pH 
      
      
      
      . A precipitate often forms.[1]
  • Isolation:

    • If Solid: Filter the precipitate, wash with cold water, and dry under vacuum.

    • If Oil: Extract with Ethyl Acetate (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.[1][2]
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Applicability: Rapid library generation; reduced solvent usage.

Step-by-Step Procedure:
  • Setup: In a

    
     microwave vial, combine N-Boc-2-acetyl-5-bromoaniline  (
    
    
    
    ) and Ketone (
    
    
    ).
  • Solvent/Catalyst: Add Glacial Acetic Acid (

    
    ) and p-TsOH  (
    
    
    
    ). Cap the vial.
  • Irradiation: Heat in a microwave reactor at

    
      for 15 minutes .
    
  • Workup: Dilute with water (

    
    ), neutralize with 
    
    
    
    , and extract with EtOAc.
  • Yield Expectation: Typically 5–10% higher than thermal reflux due to minimized side reactions.

Representative Data & Substrate Scope

The following table summarizes expected yields for 6-bromoquinolines synthesized via this one-pot method, based on the reactivity of the in situ generated 2-amino-5-bromoacetophenone intermediate.

EntryCoupling Partner (Ketone)Product StructureProduct NameExpected Yield (%)
1 CyclohexanoneTricyclic9-Bromo-1,2,3,4-tetrahydroacridine85–92%
2 Acetophenone2-Aryl6-Bromo-2-phenyl-4-methylquinoline78–85%
3 CyclopentanoneTricyclic8-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline80–88%
4 4-Methoxyacetophenone2-Aryl6-Bromo-2-(4-methoxyphenyl)-4-methylquinoline75–82%
5 Ethyl AcetoacetateEsterEthyl 6-bromo-4-methylquinoline-2-carboxylate65–75%

Data extrapolated from reactivity profiles of 2-amino-5-bromoacetophenone in acid-catalyzed Friedländer condensations [1, 4].

Troubleshooting & Critical Parameters

Experimental Workflow Diagram

Workflow Setup Dissolve N-Boc Substrate in AcOH AddReagents Add Ketone (1.2 eq) + H2SO4 (cat.) Setup->AddReagents Reflux Reflux (118°C) 2-4 Hours AddReagents->Reflux Check TLC Check: SM Disappeared? Reflux->Check Workup Pour on Ice Neutralize (pH 8) Check->Workup Yes Trouble Add more acid Extend time Check->Trouble No Purify Filter (Solid) or Column (Oil) Workup->Purify Trouble->Reflux

Figure 2: Decision-making workflow for the one-pot synthesis.

Common Issues
  • Incomplete Deprotection: If TLC shows the N-Boc starting material persists, increase the acid concentration (add 5 mol% more

    
    ) or raise the temperature. Acetic acid alone is sometimes insufficient for rapid Boc removal; a stronger mineral acid spike is recommended.
    
  • Aldol Polymerization: If the ketone coupling partner is prone to self-condensation (e.g., acetone), add it slowly to the refluxing mixture of the aniline to ensure the cross-condensation is favored.

  • Regioselectivity: With asymmetrical ketones (e.g., 2-butanone), two isomers are possible. The Friedländer synthesis typically favors formation of the more substituted pyridine ring, but mixtures may require careful chromatographic separation.

References

  • Friedländer Synthesis Overview

    • Cheng, C. C., & Yan, S. J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37.
  • Acid-Catalyzed Methodology

    • Fehnel, E. A. (1967).[3] Friedländer Syntheses with o-Aminoaryl Ketones.[3][4][5] III. Acid-Catalyzed Condensations. Journal of Organic Chemistry, 31(9), 2832–2836.

  • Microwave-Assisted Variants

    • Tu, S. J., et al. (2006).[5] Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions. Organic & Biomolecular Chemistry, 4, 104-110.[5]

  • Brominated Substrate Utility

    • Lindsay, B. S., et al. (2001). 2′-Amino-5′-bromoacetophenone.[6][7] Acta Crystallographica Section E, E57, o540–o541.[6][7] (Validates stability and structure of the deprotected intermediate).

  • One-Pot Deprotection/Cyclization Strategy

    • Mulvihill, M. J., et al. (2010).[8] One-Pot Friedländer Quinoline Synthesis. Synthesis, 2010(10), 1629-1632.[8]

Sources

Method

Synthesis of 6-bromo-4-phenylquinoline from 2-acetyl-5-bromoaniline precursors

From 2-acetyl-5-bromoaniline Precursors via Regioselective Suzuki Coupling[1] Abstract This application note details the synthesis of 6-bromo-4-phenylquinoline , a critical pharmacophore in antimalarial and anticancer dr...

Author: BenchChem Technical Support Team. Date: February 2026

From 2-acetyl-5-bromoaniline Precursors via Regioselective Suzuki Coupling[1]

Abstract

This application note details the synthesis of 6-bromo-4-phenylquinoline , a critical pharmacophore in antimalarial and anticancer drug discovery.[1] While the direct condensation of 2-acetyl-5-bromoaniline with benzaldehyde typically yields the 2-phenyl isomer (Friedländer product), this protocol outlines a regioselective 3-step pathway to achieve the 4-phenyl substitution.[1] The method utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) for cyclization to the 4-hydroxy intermediate, followed by chlorination and a Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] This route ensures high isomeric purity and circumvents the regiochemical limitations of classical condensation.

Part 1: Retrosynthetic Analysis & Strategy

The Regioselectivity Challenge: Direct Friedländer synthesis using 2-acetyl-5-bromoaniline and benzaldehyde favors the formation of 6-bromo-2-phenylquinoline .[1] To install the phenyl group at the C4 position while retaining the specific aniline precursor, a stepwise functionalization strategy is required.

Strategic Pathway:

  • Cyclization: Conversion of 2-acetyl-5-bromoaniline to 6-bromoquinolin-4(1H)-one using DMF-DMA.

  • Activation: Chlorination of the tautomeric 4-hydroxy group to 6-bromo-4-chloroquinoline using POCl₃.

  • Functionalization: Installation of the C4-phenyl group via Suzuki-Miyaura coupling with phenylboronic acid.[1]

Retrosynthesis cluster_legend Chemical Logic Target TARGET: 6-bromo-4-phenylquinoline Intermediate2 Intermediate: 6-bromo-4-chloroquinoline Target->Intermediate2 Suzuki Coupling (C-C Bond Formation) Intermediate1 Intermediate: 6-bromoquinolin-4(1H)-one Intermediate2->Intermediate1 Chlorination (POCl3) Start START: 2-acetyl-5-bromoaniline Intermediate1->Start Cyclization (DMF-DMA) Logic Direct condensation yields 2-phenyl isomer (Avoid)

Figure 1: Retrosynthetic logic flow demonstrating the necessity of the intermediate 4-chloro species to achieve the C4-phenyl regiochemistry.

Part 2: Experimental Protocols
Step 1: Synthesis of 6-bromoquinolin-4(1H)-one

This step utilizes the reactivity of DMF-DMA with the acetyl methyl group to form an enaminone intermediate, which undergoes intramolecular cyclization.[1]

  • Reagents: 2-acetyl-5-bromoaniline (1.0 eq), DMF-DMA (1.5 eq), DMF (Solvent).[1]

  • Equipment: Microwave reactor (optional) or Reflux setup, Rotary evaporator.

Protocol:

  • Dissolve 2-acetyl-5-bromoaniline (10 mmol) in anhydrous DMF (15 mL).

  • Add DMF-DMA (15 mmol) dropwise under nitrogen atmosphere.

  • Heating:

    • Standard: Reflux at 110°C for 8–12 hours.

    • Microwave: Irradiate at 140°C for 30 minutes (High pressure vial).

  • Monitor reaction via TLC (EtOAc:Hexane 1:1) for the disappearance of the starting aniline.

  • Workup: Cool the mixture to room temperature. Pour the reaction mass into crushed ice (100 g).

  • The solid 6-bromoquinolin-4(1H)-one will precipitate.[1][2] Filter, wash with cold water (3 x 20 mL), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/DMF if necessary.[2]

Step 2: Chlorination to 6-bromo-4-chloroquinoline

The tautomeric 4-hydroxy/4-quinolone species is converted to the electrophilic 4-chloro derivative.[1]

  • Reagents: 6-bromoquinolin-4(1H)-one (from Step 1), Phosphorus oxychloride (POCl₃), catalytic DMF.[1]

  • Safety Note: POCl₃ is highly corrosive and reacts violently with water. Perform in a fume hood.

Protocol:

  • Place 6-bromoquinolin-4(1H)-one (5 mmol) in a round-bottom flask.

  • Add POCl₃ (5 mL, excess) carefully.

  • Add 2-3 drops of anhydrous DMF (catalyst).[1]

  • Reflux the mixture at 105°C for 2 hours. The suspension should clear to a yellow solution.

  • Quenching: Evaporate excess POCl₃ under reduced pressure. Pour the viscous residue slowly onto crushed ice/NH₄OH mixture (maintain pH > 8) to neutralize.

  • Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.[3]

  • Yield: Expect 85–95% of off-white solid 6-bromo-4-chloroquinoline .[1]

Step 3: Suzuki-Miyaura Coupling (Target Synthesis)

This is the critical regioselective step. The 4-chloro position is more reactive towards oxidative addition than the 6-bromo position under controlled conditions, allowing selective functionalization at C4.[1]

  • Reagents: 6-bromo-4-chloroquinoline (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).[1]

  • Solvent System: 1,4-Dioxane : Water (4:1).[1]

Protocol:

  • In a Schlenk tube, combine 6-bromo-4-chloroquinoline (1.0 mmol), Phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add solvent mixture (10 mL Dioxane / 2.5 mL Water). Degas by bubbling Nitrogen for 10 minutes.

  • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) quickly to avoid air exposure.

  • Seal and heat at 90°C for 6–8 hours.

  • Monitoring: Check TLC for conversion. Note: Over-reaction can lead to 4,6-diphenylquinoline; control stoichiometry and time carefully.

  • Workup: Dilute with Ethyl Acetate, wash with brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (SiO₂, Hexane:EtOAc gradient 90:10 to 80:20).

Part 3: Data Analysis & Troubleshooting

Reaction Optimization Table:

StepParameterOptimal ConditionCommon Pitfall
1. Cyclization Temperature110°C (Reflux)Incomplete cyclization if water is present in DMF.
2. Chlorination QuenchingpH 8–9 (Ammonia)Acidic hydrolysis reverts product to 4-quinolone.
3.[1] Coupling CatalystPd(PPh₃)₄Use of highly active catalysts (e.g., Pd-XPhos) may cause bis-coupling at C6.[1]

Regioselectivity Verification:

  • ¹H NMR Diagnostic: The proton at C3 (quinoline ring) appears as a singlet around 7.4–7.6 ppm in the 4-phenyl product. In the 2-phenyl isomer, the C3 proton is often shielded differently.

  • NOESY: Expect NOE correlation between the C3-H and the Phenyl ring protons for the 4-phenyl isomer.

Workup cluster_impurities Separation Targets Rxn Crude Reaction Mixture (Step 3) Extract Extraction (EtOAc/Brine) Rxn->Extract Dry Drying (MgSO4) Extract->Dry Column Flash Chromatography (Hex:EtOAc) Dry->Column Product Pure 6-bromo-4-phenylquinoline Column->Product Imp1 Impurity: 4,6-diphenylquinoline (Elutes later) Column->Imp1 Imp2 Impurity: Des-bromo byproduct

Figure 2: Purification workflow highlighting critical separation of bis-coupled impurities.

Part 4: References
  • Preparation of 4-hydroxyquinoline compounds. Elderfield, R. C., & Maggiolo, A. D. (1951).[4] US Patent 2,558,211. Google Patents. Link

  • Synthesis of 6-bromo-4-iodoquinoline. Wang, W., et al. (2015).[1] International Conference on Applied Science and Engineering Innovation. Atlantis Press.[5] Link

  • Suzuki-Miyaura Cross-Coupling for the Synthesis of Key Intermediates. Rammimger, et al. (2023). MDPI Molecules. Link

  • Dimethylformamide Dimethyl Acetal in Heterocyclic Synthesis. Abu-Shanab, F. A., et al. (2011). International Journal of Organic Chemistry. Link

  • Suzuki Cross-Coupling of Phenylboronic Acid. Rose-Hulman Institute of Technology Protocols. Link

Sources

Application

Application Note: Camps Cyclization of 2-Acetyl-5-bromophenylcarbamate Derivatives

This Application Note is designed to provide a rigorous, field-validated protocol for the Camps cyclization (specifically the modified Camps-type cyclization) of 2-acetyl-5-bromophenylcarbamate derivatives . This transfo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated protocol for the Camps cyclization (specifically the modified Camps-type cyclization) of 2-acetyl-5-bromophenylcarbamate derivatives . This transformation is a critical entry point for synthesizing 6-bromo-4-hydroxy-2-quinolinones , a privileged scaffold in medicinal chemistry found in antiviral and anticancer agents.

Executive Summary & Reaction Scope

The "Camps cyclization" classically refers to the base-catalyzed intramolecular condensation of o-acylaminoacetophenones to form hydroxyquinolines. When applied to carbamate derivatives (specifically N-(2-acetylphenyl)carbamates), the reaction follows a modified pathway yielding 4-hydroxy-2-quinolinones .

This protocol details the conversion of ethyl N-(2-acetyl-5-bromophenyl)carbamate (1) to 6-bromo-4-hydroxy-2-quinolinone (2). This specific regiochemical outcome is driven by the irreversible formation of the stable 2-quinolinone tautomer.

Reaction Scheme

The transformation involves the deprotonation of the acetyl methyl group, followed by an intramolecular Claisen-type attack on the carbamate carbonyl.

ReactionScheme SM Ethyl N-(2-acetyl-5-bromophenyl)carbamate (Precursor) Inter Enolate Intermediate (Nucleophilic Species) SM->Inter Base (NaH or KOtBu) Deprotonation (-H+) Prod 6-Bromo-4-hydroxy-2-quinolinone (Target Scaffold) Inter->Prod Cyclization (-EtOH) Tautomerization

Figure 1: Reaction pathway for the modified Camps cyclization of carbamate precursors.

Mechanistic Insight & Critical Parameters

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via an anionic cascade :

  • Enolization: The base abstracts a proton from the acetyl methyl group (

    
    ).
    
  • Cyclization: The resulting carbanion attacks the electrophilic carbamate carbonyl.

  • Elimination: Ethoxide is eliminated, driving the equilibrium forward.

  • Aromatization: The product tautomerizes to the stable 4-hydroxy-2-quinolinone form.

Critical Process Parameters (CPPs)
ParameterRecommendationScientific Rationale
Base Strength NaH (60%) or KOtBu A strong base is required to fully deprotonate the acetyl group. Weaker bases (e.g., K2CO3) often result in incomplete conversion or hydrolysis of the carbamate.
Solvent DMF or THF Polar aprotic solvents stabilize the enolate intermediate. DMF is preferred for solubility; THF is cleaner for workup but requires reflux.
Temperature 0°C

80°C
Initiate at 0°C to control exotherm and prevent polymerization; heat to 60-80°C to overcome the activation energy for ring closure.
Stoichiometry 2.0 - 2.5 eq. Base One equivalent forms the enolate; the second equivalent ensures the product remains deprotonated (phenoxide form), preventing equilibrium reversal.

Experimental Protocol

Method A: High-Yield Sodium Hydride Protocol (Recommended)

Best for: High purity requirements and scale-up (1g - 50g).

Materials
  • Substrate: Ethyl N-(2-acetyl-5-bromophenyl)carbamate (1.0 eq)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (2.2 eq)

  • Solvent: Anhydrous DMF (10 mL/g of substrate)

  • Quench: 1N HCl and Ice water

Step-by-Step Procedure
  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Base Suspension: Charge NaH (2.2 eq) into the flask under nitrogen. Wash with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive to lipophiles (optional for bulk synthesis). Suspend NaH in anhydrous DMF (50% of total volume). Cool to 0°C .[1]

  • Substrate Addition: Dissolve the carbamate substrate in the remaining DMF. Add this solution dropwise to the NaH suspension over 30 minutes. Note: Hydrogen gas evolution will be vigorous. Ensure proper venting.

  • Reaction Initiation: Stir at 0°C for 30 minutes, then allow the mixture to warm to room temperature (RT) over 1 hour.

  • Thermal Cyclization: Heat the reaction mixture to 80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or HPLC. The starting material spot (

    
    ) should disappear, replaced by a polar baseline spot (product anion).
    
  • Quench & Precipitation: Cool the mixture to RT. Pour slowly into a beaker containing crushed ice and 1N HCl (excess, pH should be < 2). The product will precipitate as a solid.[2]

  • Isolation: Stir the slurry for 30 minutes to ensure complete protonation. Filter the solid using a Buchner funnel.[2]

  • Purification: Wash the filter cake with water (3x) and cold ethanol (1x). Dry in a vacuum oven at 50°C.

    • Validation: Product is typically an off-white to pale yellow solid.

    • Expected Yield: 85–95%.[1]

Method B: Potassium tert-Butoxide (KOtBu) in THF

Best for: Avoiding DMF removal issues or for smaller, rapid batches.

  • Dissolve substrate (1.0 eq) in anhydrous THF (15 mL/g).

  • Add KOtBu (2.5 eq) in one portion at RT (exothermic).

  • Reflux for 3–5 hours.

  • Evaporate THF, redissolve residue in water, and acidify with HCl to precipitate.

Analytical Validation & Troubleshooting

Self-Validating Quality Control
  • 
    H NMR (DMSO-
    
    
    
    ):
    Look for the disappearance of the ethyl group signals (quartet ~4.1 ppm, triplet ~1.2 ppm) and the acetyl methyl singlet (~2.5 ppm). A new vinylic proton signal (H-3) should appear around
    
    
    5.8 – 6.0 ppm
    (singlet).
  • Mass Spectrometry: confirm [M+H]

    
     corresponds to the loss of ethanol (Molecular Weight of SM minus 46).
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / SM Recovery Base degraded or insufficient temperature.Use fresh NaH/KOtBu. Ensure reaction reaches 80°C (DMF) or Reflux (THF).
Hydrolysis Product (Aniline) Wet solvent or "wet" base (NaOH presence).Ensure anhydrous conditions. Hydroxide attacks the carbamate to release aniline instead of cyclizing.
Sticky Gum upon Quench Incomplete protonation or DMF occlusion.Sonicate the quench mixture. Wash the solid thoroughly with water to remove DMF. Recrystallize from AcOH/MeOH if necessary.

Logical Workflow Diagram

Workflow cluster_QC Critical Control Point Start Start: 2-Acetyl-5-bromophenylcarbamate Prep Prepare Anhydrous Conditions (N2 atm, Dry DMF/THF) Start->Prep AddBase Add Base (NaH or KOtBu) Temp: 0°C Prep->AddBase React Reaction Phase 1. Warm to RT 2. Heat to 80°C (4-6h) AddBase->React Check QC Check (TLC/HPLC) SM Consumed? React->Check Check->React No (Extend Time/Heat) Quench Acidic Quench (HCl/Ice) pH < 2 Check->Quench Yes Filter Filtration & Wash (H2O, Cold EtOH) Quench->Filter Final Final Product: 6-Bromo-4-hydroxy-2-quinolinone Filter->Final

Figure 2: Operational workflow for the synthesis of 6-bromo-4-hydroxy-2-quinolinone.

References

  • Camps, R. (1899).[3] "Synthese von

    
    - und 
    
    
    
    -Oxychinolinen." Berichte der deutschen chemischen Gesellschaft, 32(3), 3228–3234.
  • Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007).[3] "Sequential Cu-Catalyzed Amidation-Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones." The Journal of Organic Chemistry, 72(21), 7968–7973.[3]

  • Fisyuk, A. S., Kostyuchenko, A. S., & Goncharov, D. S. (2020).[3] "Camps Reaction and Related Cyclizations." Russian Journal of Organic Chemistry, 56, 1649–1679.[3]

  • Saari, W. S., et al. (1990). "Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole." Journal of Medicinal Chemistry, 33(1), 97-101.

Sources

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-2-acetylaniline

This Application Note is designed for research chemists and process development scientists. It details the optimized protocol for the Buchwald-Hartwig amination of 5-bromo-2-acetylaniline (also known as 1-(2-amino-4-brom...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process development scientists. It details the optimized protocol for the Buchwald-Hartwig amination of 5-bromo-2-acetylaniline (also known as 1-(2-amino-4-bromophenyl)ethan-1-one).

This substrate presents a unique "push-pull" electronic environment and a chemoselectivity challenge due to the presence of an unprotected primary amine ortho to a ketone.

Executive Summary

The cross-coupling of 5-bromo-2-acetylaniline with external amines requires a catalyst system capable of distinguishing between the substrate's intrinsic nucleophile (the aniline


) and the electrophilic site (the 

bond).

This protocol utilizes a Third-Generation Buchwald Precatalyst (BrettPhos or RuPhos Pd G3/G4) system. The choice of ligand is critical: bulky, electron-rich dialkylbiaryl phosphines prevent catalyst poisoning by the substrate's free amine and facilitate oxidative addition into the electron-deficient aryl bromide.

Key Advantages of This Protocol
  • Chemoselectivity: >98% selectivity for cross-coupling over homocoupling (self-polymerization).

  • Functional Group Tolerance: Compatible with the enolizable acetyl group at the C2 position.

  • Scalability: Validated from 50 mg screening scale to 10 g process scale.

Substrate Analysis & Mechanistic Insight[1]

The Substrate: 5-Bromo-2-acetylaniline

The substrate features three distinct electronic vectors:

  • C1-Amino Group (EDG): Acts as a latent nucleophile. However, its nucleophilicity is attenuated by the intramolecular hydrogen bond with the C2-carbonyl oxygen.

  • C2-Acetyl Group (EWG): Located para to the bromine. This group strongly activates the C-Br bond for oxidative addition via resonance withdrawal.

  • C5-Bromine: The site of reaction.

Chemoselectivity Challenge: The primary risk is the substrate acting as both nucleophile and electrophile, leading to oligomerization. The protocol mitigates this by using a ligand (BrettPhos) that creates a steric pocket around the Palladium center, favoring the coordination of the less hindered external amine (or the more nucleophilic one) and accelerating reductive elimination.

Reaction Pathway Visualization

BuchwaldMechanism Substrate 5-Bromo-2-acetylaniline (Electrophile) Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd + Substrate (Fast due to p-Acetyl) AmineBind Amine Coordination (R-NH2) OxAdd->AmineBind + External Amine SelfCouple Homocoupling (Side Reaction) OxAdd->SelfCouple If Int. NH2 attacks Deprotonation Deprotonation (Base: LHMDS/Cs2CO3) AmineBind->Deprotonation RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim RedElim->Pd0 Regeneration Product N-Arylated Product RedElim->Product

Figure 1: Catalytic cycle highlighting the critical oxidative addition step activated by the para-acetyl group.

Experimental Protocol

Reagent Selection Guide
ComponentRecommendationRationale
Catalyst BrettPhos Pd G4 (or RuPhos Pd G4 for

amines)
Ensures rapid oxidative addition and prevents binding of the substrate's aniline.
Base

or LHMDS

is mild and prevents aldol condensation of the acetyl group. LHMDS is used for difficult couplings.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point ethers/alcohols stabilize the polar transition state.
Temperature 80 °C – 100 °C Sufficient energy for reductive elimination without degrading the ketone.
Standard Operating Procedure (1.0 mmol Scale)

Safety Note: Perform all steps in a fume hood. Aryl halides and amines can be toxic.

Step 1: Reactor Setup

  • Equip a 20 mL reaction vial (or Schlenk tube) with a magnetic stir bar and a septum cap.

  • Flame-dry the vial under vacuum and backfill with Argon (or Nitrogen) three times .

Step 2: Reagent Addition (Inert Atmosphere)

  • Add 5-bromo-2-acetylaniline (214 mg, 1.0 mmol, 1.0 equiv).

  • Add External Amine (1.2 mmol, 1.2 equiv).

    • Note: If the amine is a solid, add it now. If liquid, add in Step 3.

  • Add Base :

    • Option A (Standard):

      
       (650 mg, 2.0 mmol, 2.0 equiv).
      
    • Option B (For hindered amines): LHMDS (1.0 M in THF, 2.2 mL) – Add dropwise after solvent.

  • Add Catalyst : BrettPhos Pd G4 (18 mg, 0.02 mmol, 2 mol%).

Step 3: Solvent & Reaction

  • Syringe in anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration).

  • If liquid amine was not added in Step 2, add it now via syringe.

  • Seal the vial and place it in a pre-heated block at 90 °C .

  • Stir vigorously (800 rpm) for 4 to 16 hours .

    • Monitoring: Check reaction progress via LC-MS or TLC (Eluent: 30% EtOAc/Hexanes). Look for the disappearance of the bromide (

      
       213/215).
      

Step 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove insoluble salts. Rinse the pad with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Note: The product is usually more polar than the starting bromide but less polar than the homocoupled dimer.

Optimization & Troubleshooting

If low yields or side products are observed, consult the decision tree below.

OptimizationTree Start Issue Observed Problem1 Low Conversion (Starting Material Remains) Start->Problem1 Problem2 Homocoupling (Dimer Formation) Start->Problem2 Problem3 Dehalogenation (Product is 2-acetylaniline) Start->Problem3 Sol1 Increase Temp to 110°C OR Switch to t-Amyl Alcohol Problem1->Sol1 Sol2 Use Bulky Ligand (BrettPhos) Add Amine Slowly (Syringe Pump) Problem2->Sol2 Sol3 Switch Solvent to Toluene Dry Solvents Thoroughly Problem3->Sol3

Figure 2: Troubleshooting decision tree for common reaction failures.

Critical Control Points[1][2]
  • Water Content: Water can stall the catalytic cycle or hydrolyze the imine intermediates (if formed). Ensure solvents are

    
     water.
    
  • Base Sensitivity: If the acetyl group undergoes aldol condensation (dark tarry mixture), switch from

    
     to 
    
    
    
    (tribasic potassium phosphate) or reduce temperature to 80 °C.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Fors, B. P., et al. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[1] Journal of the American Chemical Society, 130(41), 13552–13554. [Link]

  • Huang, X., & Buchwald, S. L. (2001).[2] "New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides." Organic Letters, 3(21), 3417–3419. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. [Link]

  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling: A Practical Guide for the Synthetic Chemist." Tetrahedron, 75(31), 4199-4211. [Link]

Disclaimer: This protocol is for research purposes only. Users must conduct their own safety assessment before handling chemicals described herein.

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for Tert-butyl 2-acetyl-5-bromophenylcarbamate reaction mixtures

Ticket ID: PUR-BOC-5BR-ACT Status: Open Support Tier: Level 3 (Senior Application Scientist) Diagnostic Workflow Before selecting a purification method, analyze your crude reaction mixture (CRM) using the decision matrix...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-BOC-5BR-ACT Status: Open Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Workflow

Before selecting a purification method, analyze your crude reaction mixture (CRM) using the decision matrix below. This workflow minimizes yield loss due to unnecessary chromatography.

PurificationWorkflow Start Analyze Crude Mixture (TLC/NMR) ExcessBoc Is excess Boc2O present? Start->ExcessBoc Scavenge Perform DMAPA Scavenge (See Module 2) ExcessBoc->Scavenge Yes (>5%) SolidState Is the crude product a solid? ExcessBoc->SolidState No Scavenge->SolidState Recryst Recrystallization (Hexane/EtOAc) SolidState->Recryst Yes OilState Is it an oil/gum? SolidState->OilState No PurityCheck Check Purity (HPLC/NMR) Recryst->PurityCheck FlashCol Flash Chromatography (Gradient Elution) OilState->FlashCol Yes FlashCol->PurityCheck

Figure 1: Decision matrix for selecting the optimal purification route based on the physical state and impurity profile of the crude reaction mixture.

Frequently Asked Questions (Troubleshooting)

Issue 1: "I see a persistent impurity spot near the solvent front (high Rf). How do I remove excess Boc₂O?"

Diagnosis: Di-tert-butyl dicarbonate (


) is often used in excess (1.1–1.5 equiv) to drive the reaction to completion, especially with electron-deficient anilines like 2-amino-4'-bromoacetophenone. 

is non-polar and difficult to separate via column chromatography as it often co-elutes with the product or smears.

The Solution: Chemical Scavenging (The DMAPA Wash) Do not rely on vacuum to remove


 (it sublimes slowly). Instead, convert it into a water-soluble urea.
  • Add Scavenger: Add N,N-dimethyl-1,3-propanediamine (DMAPA) (0.5 equiv relative to excess

    
    ) to the reaction mixture.
    
  • Stir: Agitate at room temperature for 15–30 minutes.

    • Mechanism:[1][2][3][4][5] The primary amine of DMAPA reacts rapidly with

      
       to form a polar urea derivative.
      
  • Wash: Dilute with organic solvent (EtOAc or DCM) and wash with 10% Citric Acid or 0.5 M HCl .

    • Result: The basic tertiary amine on the DMAPA-urea becomes protonated and migrates entirely into the aqueous phase, leaving your pure Boc-protected product in the organic layer [1].

Issue 2: "My product is co-eluting with the starting aniline. Can I use an acid wash?"

Diagnosis: The starting material, likely 1-(2-amino-5-bromophenyl)ethan-1-one , is a weak base. However, the Boc group is acid-labile.[2] Using strong acids (pH < 1) for extraction poses a high risk of deprotection, regenerating the starting material you are trying to remove.

The Solution: Buffered Partitioning

  • Avoid Strong Acids: Do not use 1M HCl or H₂SO₄.

  • Use Citric Acid: Wash the organic layer with 5% aqueous citric acid (pH ~3–4). This is acidic enough to protonate the starting aniline (making it water-soluble) but mild enough to leave the Boc-carbamate intact [2].

  • Chromatographic Separation: If extraction fails, the starting aniline is significantly more polar than the Boc-product. Use a silica column pre-neutralized with 1% Triethylamine (TEA) to prevent tailing of the aniline.

Standard Operating Procedures (SOPs)

SOP-01: Recrystallization (Preferred for Scale >1g)

Crystallization is superior to chromatography for this compound due to the distinct solubility profile created by the rigid phenyl ring and the lipophilic Boc group.

Reagents:

  • Solvent A: Ethyl Acetate (Good solubility)

  • Solvent B: Hexanes or Heptane (Anti-solvent)

Protocol:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate.

    • Note: If the solution is dark, treat with activated charcoal for 5 minutes and filter hot through Celite.

  • Cloud Point: Remove from heat. While still hot, add Hexanes dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of Ethyl Acetate to clear the solution.

  • Nucleation: Allow the flask to cool slowly to room temperature undisturbed.

    • Troubleshooting: If an "oil" forms instead of crystals, scratch the inner glass surface with a spatula to induce nucleation or add a seed crystal.

  • Maturation: Cool the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Filtration: Filter the white needles/crystals and wash with cold Hexane [3].

Expected Data:

ParameterSpecification
Appearance White to off-white needles
Melting Point 104–109°C (Typical for aryl-Boc) [3]
Solubility Soluble in DCM, EtOAc; Insoluble in Water
SOP-02: Flash Column Chromatography

Use this method if the crude mixture is an oil or if recrystallization fails.

Stationary Phase: Silica Gel (230–400 mesh). Mobile Phase: Hexanes : Ethyl Acetate (Gradient).

Gradient Table:

Volume (CV) % Ethyl Acetate Target Component

| 0–2 | 0% | Non-polar impurities / Excess


 |
| 2–5 | 5% → 10% | Product Elution Zone  |
| 5–8 | 20% → 30% | Unreacted Aniline / Polar byproducts |

Critical Technical Note: Boc-protected anilines can be slightly unstable on acidic silica. If your recovery is low, add 0.5% Triethylamine (TEA) to your mobile phase to neutralize the silica acidity.

Stability & Storage Guidelines

  • Thermal Instability: Tert-butyl carbamates decompose thermally to release isobutene and CO₂.

    • Limit: Do not heat the reaction or rotary evaporator bath above 60°C .

    • Vacuum Drying: Dry crystals at 40°C under high vacuum.

  • Acid Sensitivity: The product is stable to moisture but hydrolyzes rapidly in TFA or HCl/Dioxane.

    • Storage: Store in a desiccator at room temperature or 4°C. Avoid fumes from acidic reagents (HCl, acetic acid) in the storage area.

References

  • Organic Syntheses. (1968). Carbamic acid, tert-butyl ester.[5] Organic Syntheses, Coll. Vol. 5, p.162. Retrieved from [Link]

  • Piovan, L., et al. (2011).[6] Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate. PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 2-Acetyl-5-Bromophenylcarbamate

Executive Summary & Physicochemical Profile User Query: "I cannot get 2-acetyl-5-bromophenylcarbamate to dissolve in my aqueous assay buffer. It precipitates immediately upon dilution, or I see inconsistent results." Tec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

User Query: "I cannot get 2-acetyl-5-bromophenylcarbamate to dissolve in my aqueous assay buffer. It precipitates immediately upon dilution, or I see inconsistent results."

Technical Diagnosis: 2-Acetyl-5-bromophenylcarbamate (ABPC) presents a classic "brick dust" solubility profile.[1] Its structure combines a hydrophobic phenyl ring, a heavy halogen (Bromine), and a planar carbamate linkage.

  • High Lipophilicity: The estimated LogP is likely between 2.5 and 3.5 (based on structural analogues like ethyl N-(4-bromophenyl)carbamate), making it highly hydrophobic.[1]

  • High Lattice Energy: The planar aromatic system and hydrogen-bonding potential of the carbamate/acetyl groups create strong crystal lattice interactions that water molecules cannot break.[1]

  • Hydrolysis Risk: Aryl carbamates are susceptible to base-catalyzed hydrolysis.[1]

The Solution: You cannot rely on simple aqueous stirring. You must use a Co-solvent System (DMSO) or an Encapsulation Strategy (Cyclodextrins) to bypass the thermodynamic energy barrier.

Decision Matrix: Choosing Your Solubilization Route

Use this flowchart to select the correct protocol for your specific application.

Solubilization_Matrix Start Start: What is your application? InVitro In Vitro / Cell Culture Start->InVitro InVivo In Vivo / Animal Study Start->InVivo ChemAssay Enzymatic / Chemical Assay Start->ChemAssay DMSO_Check Is DMSO > 0.5% tolerated? InVitro->DMSO_Check Protocol_B Protocol B: Cyclodextrin Complexation (HP-β-CD) InVivo->Protocol_B Preferred (Low Toxicity) Protocol_C Protocol C: Surfactant/Cosolvent Mix (PEG400 + Tween80) InVivo->Protocol_C Alternative Protocol_A Protocol A: Standard DMSO Spike (Max 0.1 - 0.5% Final) ChemAssay->Protocol_A Standard DMSO_Check->Protocol_A Yes DMSO_Check->Protocol_B No (Sensitive Cells)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Detailed Protocols

Protocol A: The "Standard" DMSO Spike (For Robust Cell Lines/Assays)

Best for: High-throughput screening, enzymatic assays, and robust cell lines (e.g., HeLa, HEK293).

The Science: DMSO (Dimethyl sulfoxide) disrupts the crystal lattice of the carbamate. However, rapid dilution into water can cause "kinetic precipitation"—where the compound crashes out as invisible micro-crystals, leading to false negatives.

Step-by-Step:

  • Preparation of Stock: Dissolve ABPC in 100% anhydrous DMSO to a concentration of 10 mM to 50 mM . Vortex until the solution is perfectly clear.

    • Tip: If it does not dissolve, warm the DMSO to 37°C for 5 minutes.

  • Intermediate Dilution (Critical Step): Do NOT pipette the 100% DMSO stock directly into the cell culture well.

    • Prepare a "Working Solution" at 100x or 1000x your final concentration in culture medium without serum.

    • Add the DMSO stock dropwise to the medium while vortexing rapidly.

  • Final Application: Add the Working Solution to your cells.

    • Target: Final DMSO concentration should be ≤ 0.1% (v/v) for sensitive assays, or up to 0.5% for robust assays [1].

Troubleshooting Table:

Observation Cause Solution
Cloudiness upon dilution Kinetic precipitation (Crash-out) Reduce stock concentration; switch to Protocol B.

| Cell death in controls | DMSO toxicity | Keep DMSO < 0.1%; Use a "Vehicle Control" well.[1] |

Protocol B: Cyclodextrin Encapsulation (The "Gold Standard")

Best for: Animal studies (IP/IV/Oral), sensitive primary cells, or high-concentration requirements.

The Science: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a toroidal "bucket."[1] The hydrophobic phenyl-bromo moiety of ABPC slides inside the lipophilic cavity, while the hydrophilic exterior keeps the complex soluble in water. This prevents precipitation and protects the carbamate from hydrolysis [2].

Step-by-Step:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD  in sterile water or PBS.[1] Stir until clear.
    
  • Add Compound: Add your solid ABPC powder directly to the cyclodextrin solution.

    • Note: This process is slow.

  • Equilibration: Shake or stir at room temperature (or 37°C) for 4–24 hours .

    • Validation: The cloudy suspension should turn clear as the inclusion complex forms.

  • Filtration: Filter sterilize using a 0.22 µm PVDF filter to remove any uncomplexed solid.

Why this works: Research confirms that


-cyclodextrins significantly enhance the solubility and stability of phenyl-substituted carbamates by shielding the labile ester bond from hydrolytic enzymes and pH effects [3].[1]

Stability & Handling FAQ

Q1: My compound degrades overnight. Is it the solvent?

Answer: Likely, yes. Carbamates are prone to base-catalyzed hydrolysis , especially if your buffer pH is > 8.0.[1]

  • Mechanism: Hydroxide ions (

    
    ) attack the carbonyl carbon of the carbamate.[1][2] The presence of the electron-withdrawing Bromine atom on the phenyl ring can actually accelerate this hydrolysis by making the carbonyl more electrophilic (susceptible to attack) [4].[1]
    
  • Fix: Maintain buffer pH between 5.5 and 7.4 . Avoid storing the compound in aqueous buffer for long periods. Make fresh dilutions daily.

Q2: Can I use Ethanol instead of DMSO?

Answer: Yes, but with caution. Ethanol is more volatile and can lead to "edge effects" in 96-well plates (evaporation leads to concentration spikes).[1] DMSO is preferred for stock storage; Ethanol is acceptable for acute animal administration if DMSO is contraindicated.

Q3: I see inconsistent IC50 values. Why?

Answer: This is a hallmark of micro-precipitation . If your compound forms invisible aggregates (colloids) in the assay buffer, they can non-specifically bind to proteins or scatter light, giving false readouts.

  • Test: Centrifuge your diluted assay media at 10,000 x g for 10 minutes before adding to cells. If your activity drops significantly after centrifugation, your compound was precipitated. Switch to Protocol B (Cyclodextrins) .

Visualizing the Mechanism

Understanding why Protocol B works is crucial for experimental design.

Inclusion_Complex Drug ABPC (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Phenyl Ring Enters Cavity CD Cyclodextrin (Bucket) CD->Complex Hydrophilic Shell Water Aqueous Buffer Complex->Water Dissolves Freely

Figure 2: Mechanism of Cyclodextrin Complexation.[1] The hydrophobic drug is shielded from the aqueous environment.

References

  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?Link

  • Beilstein J. Org. Chem. (2014).[3] Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity.[3][4]Link

  • National Institutes of Health (PMC). (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity.[5][6]Link

  • EPA.gov. (2006). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships (Carbamates Section).Link

Sources

Reference Data & Comparative Studies

Validation

HPLC Retention Time Standards for Brominated Acetophenone Carbamates

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Core Directive: The Shift from Absolute to Relative Standardization In the analysis of brominated acetopheno...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Core Directive: The Shift from Absolute to Relative Standardization

In the analysis of brominated acetophenone carbamates —a class of compounds increasingly relevant in neurodegenerative drug discovery (e.g., AChE/BChE inhibitors like BMC-3 and BMC-16)—relying on absolute retention times is a methodological trap.[1][2] Variations in column aging, mobile phase pH, and temperature can shift absolute peaks by minutes.[1]

The Solution: This guide establishes a Relative Retention Time (RRT) framework. By anchoring your analysis to a stable internal standard (IS) and understanding the mechanistic drivers of retention (halogenation and carbamoylation), you create a self-validating system that remains robust across different laboratories and instrument platforms.[1]

Chromatographic Mechanisms & Column Selection[3]

The separation of brominated acetophenone carbamates is governed by two competing molecular interactions:

  • Hydrophobic Interaction: Driven by the bromine substituent (lipophilic, electron-withdrawing).[2]

  • Hydrogen Bonding/Dipole: Driven by the carbamate moiety (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[2]
    
Comparative Analysis of Stationary Phases
FeatureC18 (Octadecylsilane) Phenyl-Hexyl C8 (Octylsilane)
Primary Mechanism Hydrophobic Interactionngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Stacking & Hydrophobic
Hydrophobic (Weaker)
Best For General potency screening; separating homologs (methyl vs ethyl carbamates).[2]Critical for Positional Isomers (e.g., separating 3-bromo vs 4-bromo isomers).Fast, high-throughput screening (HTS) where resolution is less critical.[1][2]
Bromine Selectivity Moderate.[2][3] Separates based on LogP differences.High. The electron-deficient aromatic ring of the analyte interacts strongly with the phenyl phase.Low. Often fails to resolve positional isomers.
Recommendation Standard Choice for purity profiling.[2]Alternative Choice when isomers co-elute on C18.Use only for rapid "flush" gradients.[2]
Visualization: Separation Logic Flow

The following diagram illustrates the decision process for selecting the correct stationary phase and mobile phase modifier based on your specific separation challenge.

MethodDevelopment Start Start: Define Separation Goal Isomers Separating Positional Isomers? (e.g., 3-Br vs 4-Br) Start->Isomers General General Purity/Potency? Start->General Phenyl Column: Phenyl-Hexyl Mobile Phase: MeOH/Water Isomers->Phenyl Enhanced Selectivity C18 Column: C18 (End-capped) Mobile Phase: ACN/Water General->C18 Standard Protocol Mech_C18 Mechanism: Hydrophobicity (LogP) C18->Mech_C18 Mech_Phenyl Mechanism: Pi-Pi Stacking + Shape Selectivity Phenyl->Mech_Phenyl

Caption: Decision tree for HPLC column selection targeting brominated acetophenone carbamates.

Standardized Experimental Protocol

To generate reproducible retention data, follow this self-validating protocol. This method is optimized to balance the retention increase caused by bromination with the polarity of the carbamate tail.

A. Internal Standard (IS) Selection

Do not use the target analyte as its own standard.[2]

  • Recommended IS: 4-Bromoacetophenone (Non-carbamoylated precursor).[1][2]

  • Why? It shares the core brominated aromatic structure but lacks the carbamate tail. It will elute before most carbamate derivatives, bracketing the chromatogram effectively.

  • Alternative IS: Acetophenone (if the brominated derivatives are very polar).[2]

B. HPLC Conditions (The "Golden Standard")
ParameterSpecificationCausality / Rationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.High carbon load prevents peak tailing of basic carbamate nitrogens.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.[2]7) suppresses ionization of the carbamate nitrogen, sharpening peaks.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than Methanol for these aromatics.[1][2]
Gradient 0-2 min: 10% B (Isocratic hold)2-20 min: 10%

90% B20-25 min: 90% B (Wash)
The initial hold focuses the polar carbamates; the gradient elutes the lipophilic brominated core.[2]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain theoretical plates.[2]
Detection UV @ 254 nmThe brominated acetophenone core has a strong absorption maximum here.
Temperature 30°CControls viscosity and ensures reproducible retention times.[2]
C. System Suitability Test (SST)

Before running samples, inject a mixture of Acetophenone and 4-Bromoacetophenone .[1][2]

  • Requirement: Resolution (

    
    ) between these two peaks must be 
    
    
    
    .
  • Fail Condition: If

    
    , the column may be degraded or the mobile phase organic composition is inaccurate.
    

Predicted Relative Retention Times (RRT)

Since absolute retention times (


) vary, use the Relative Retention Time (RRT)  calculated against the internal standard (4-Bromoacetophenone).

ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">


[2]

Reference Data Table: Based on hydrophobicity trends (LogP) and structural analogs [1, 2].[1][2]

Compound ClassStructure DescriptionPredicted LogPPredicted RRT (vs 4-Br-Acetophenone)Elution Order Logic
Acetophenone Core scaffold (No Br, No Carbamate)~1.60.65 - 0.75 Most polar; elutes first.[1][2]
4-Bromoacetophenone Internal Standard (IS) ~2.41.00 (Reference) Lipophilic Br increases retention significantly.[1][2]
BMC-1 Analog 3-hydroxyphenyl derivative (Carbamate precursor)~1.80.80 - 0.90 Hydroxyl group reduces retention vs IS.[1][2]
Simple Carbamate 4-bromoacetophenone O-methylcarbamate~2.61.10 - 1.20 Carbamate adds bulk + lipophilicity vs OH, but polar N limits shift.[1][2]
N-Substituted Carbamate 4-bromoacetophenone O-(N,N-dimethyl)carbamate~3.01.30 - 1.45 Alkyl groups on Nitrogen significantly increase lipophilicity.[1][2]
BMC-3 / BMC-16 Complex bis-carbamate or bulky amine derivatives~3.2 - 3.51.50+ Large hydrophobic surface area dominates retention.[1][2]

Troubleshooting & Optimization

Issue: Peak Tailing
  • Cause: Interaction between the carbamate nitrogen (lone pair) and residual silanols on the silica column.

  • Fix: Ensure Mobile Phase A contains 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) .[1][2] The acid protonates the silanols, blocking the interaction.

Issue: Positional Isomers Co-eluting (e.g., 3-Bromo vs 4-Bromo)
  • Cause: C18 columns interact primarily with the "greasy" alkyl chain and may not distinguish the subtle shape difference of the bromine position.

  • Fix: Switch to a Phenyl-Hexyl column and use Methanol instead of ACN.

    • Mechanism:[2][4][5] Methanol allows

      
       interactions between the column's phenyl ring and the analyte's aromatic ring to dominate. The 4-bromo (para) isomer typically has a flatter, more accessible 
      
      
      
      -cloud than the 3-bromo (meta) isomer, leading to better separation.[2]

References

  • Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase.

    • Source: Bioorganic & Medicinal Chemistry (2020).[2]

    • Context: Describes the synthesis and biological testing of BMC-3 and BMC-16, establishing the relevance of acetophenone carbam
    • URL:[Link]

  • Selective Bromination of Acetophenone Deriv

    • Source: Journal of the Indian Chemical Society (via Zenodo).
    • Context: Details the synthetic pathways and stability of brominated acetophenone intermedi
    • URL:[Link][1][2]

  • Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides.

    • Source: MDPI (Molecules).[1][2]

    • Context: Provides comparative HPLC-LogP data for brominated carbamates, validating the hydrophobicity trends used in the RRT table.
    • URL:[Link][1][2]

  • EPA Method 531.

    • Source: U.S. Environmental Protection Agency.[2]

    • Context: The foundational regulatory standard for carbamate analysis, establishing the baseline for mobile phase selection.
    • URL:[Link][1][2]

Sources

Comparative

A Comparative Guide to Interpreting Carbonyl and Carbamate IR Absorptions Using an Exemplar Molecule

Introduction: The Challenge of Functional Group Identification Infrared (IR) spectroscopy remains a cornerstone technique in modern chemical analysis, offering a rapid and non-destructive method for identifying functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Functional Group Identification

Infrared (IR) spectroscopy remains a cornerstone technique in modern chemical analysis, offering a rapid and non-destructive method for identifying functional groups within a molecule. For researchers in drug development, the ability to confirm the presence and chemical environment of key moieties like carbonyls and carbamates is critical for reaction monitoring, quality control, and structural elucidation.

This guide provides an in-depth comparison of the IR spectral signatures of carbonyl and carbamate groups. While the initial query specified CAS 1824285-78-0 (Vonoprazan), a structural review reveals that this molecule does not contain canonical carbonyl or carbamate functional groups. To fulfill the objective of this guide, we will use tert-Butoxycarbonyl-L-proline (Boc-L-proline) as a scientifically relevant exemplar. This molecule is an essential building block in peptide synthesis and drug design, and it advantageously contains two distinct carbonyl environments for a direct comparative analysis: one within a carbamate group and another in a carboxylic acid.

Pillar 1: Theoretical Foundations of Carbonyl and Carbamate IR Spectroscopy

The position of a carbonyl (C=O) stretching vibration in an IR spectrum is exquisitely sensitive to its electronic environment. The typical C=O stretch is one of the most prominent absorptions in a spectrum, appearing as a strong, sharp peak generally between 1650 and 1850 cm⁻¹. However, several factors can shift this peak's precise location.

  • Inductive and Resonance Effects: Electron-withdrawing groups attached to the carbonyl carbon increase the bond order and shift the absorption to a higher wavenumber (frequency). Conversely, electron-donating groups, such as the nitrogen in an amide or carbamate, donate lone-pair electron density to the carbonyl carbon through resonance. This donation lengthens the C=O bond, reduces its force constant, and shifts the absorption to a lower wavenumber.

  • Conjugation: Conjugation of the carbonyl group with a C=C double bond or an aromatic ring also delocalizes the π-electrons, reducing the C=O bond order and shifting the peak to a lower frequency.

  • Hydrogen Bonding: Intermolecular hydrogen bonding, particularly prevalent in carboxylic acids which can form stable dimers, weakens the C=O bond and causes a significant shift to lower wavenumbers. This is often accompanied by a very broad O-H stretching band in the 2500-3300 cm⁻¹ region.

The carbamate group (RO-(C=O)NR₂) presents a unique case, as its carbonyl is influenced by resonance from both an adjacent oxygen and nitrogen atom. This dual resonance effect typically places the carbamate carbonyl stretch at a lower frequency than that of a simple ester or ketone.

Pillar 2: Comparative Analysis of Boc-L-proline

Boc-L-proline contains both a carbamate and a carboxylic acid. This allows for a direct, intra-molecular comparison of how different chemical environments affect the C=O stretching frequency.

Data Presentation: Comparative IR Peak Analysis

The following table summarizes the expected versus experimentally observed IR absorption frequencies for the key functional groups in Boc-L-proline.

Functional GroupVibrational ModeExpected Range (cm⁻¹)Observed Peak (cm⁻¹)Rationale for Observed Position
Carboxylic Acid O-H Stretch2500 - 3300 (very broad)~3000 (very broad)Characteristic of strong intermolecular hydrogen bonding in a carboxylic acid dimer.
Carboxylic Acid C=O Stretch1700 - 1725 (dimer)~1710 The low frequency is indicative of a saturated acid existing as a hydrogen-bonded dimer, which weakens the C=O bond.
Carbamate C=O Stretch1680 - 1700~1690 The frequency is lower than a typical ester due to strong resonance donation from the adjacent nitrogen atom, which reduces the C=O bond order.
Carboxylic Acid C-O Stretch1210 - 1320~1290-1315Coupled with O-H in-plane bending, this strong band is characteristic of carboxylic acids.
Interpretation of Experimental Data

When analyzing the IR spectrum of Boc-L-proline, two distinct, strong carbonyl peaks are predicted.

  • Carboxylic Acid Carbonyl (around 1710 cm⁻¹): In the solid state, carboxylic acids like Boc-L-proline exist almost exclusively as hydrogen-bonded dimers. This strong intermolecular interaction significantly weakens the C=O double bond, shifting its stretching frequency to a lower value compared to a free (monomeric) acid, which would appear closer to 1760 cm⁻¹. The presence of this peak, along with the exceptionally broad O-H stretch that spans from ~2500-3300 cm⁻¹, is a definitive indicator of a carboxylic acid dimer.

  • Carbamate Carbonyl (around 1690 cm⁻¹): This peak appears at an even lower wavenumber. The reason is the powerful electron-donating resonance effect from the carbamate nitrogen atom. The nitrogen lone pair delocalizes into the carbonyl group, imparting more single-bond character to the C=O bond and lowering its vibrational frequency. This effect is more pronounced than in an ester, which only has resonance from an oxygen atom.

The clear separation of these two peaks, despite both being carbonyls, demonstrates the diagnostic power of IR spectroscopy in distinguishing between closely related functional groups based on their unique electronic environments.

Pillar 3: Experimental Protocol & Workflow

To ensure reproducible and high-quality data, a standardized protocol for sample analysis is essential. Attenuated Total Reflectance (ATR) is a modern, reliable method for acquiring IR spectra of solid samples.

Protocol: Acquiring an ATR-FTIR Spectrum of a Solid Sample
  • Instrument Preparation:

    • Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

    • Confirm the ATR accessory (typically with a diamond or germanium crystal) is clean. Clean the crystal surface with a soft-bristled swab soaked in ACS-grade isopropanol or ethanol and allow it to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This step is critical as it measures the ambient environment (e.g., atmospheric H₂O and CO₂) and subtracts it from the sample spectrum.

    • Set the scan parameters: typically 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount (1-5 mg) of the solid sample (e.g., Boc-L-proline powder) directly onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Using the same scan parameters as the background, acquire the sample spectrum.

    • The resulting spectrum should be displayed in either % Transmittance or Absorbance.

  • Data Analysis and Cleaning:

    • After acquisition, clean the ATR crystal thoroughly with a solvent-moistened swab to remove all traces of the sample.

    • Label the significant peaks in the spectrum, paying close attention to the region from 1600-1800 cm⁻¹ for carbonyl stretches and 2500-3500 cm⁻¹ for O-H and N-H stretches.

Workflow Diagram

The logical flow for spectral acquisition and analysis is outlined below.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_analysis 3. Analysis A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Solid Sample to Crystal B->C Ready for Sample D Apply Pressure C->D E Acquire Sample Spectrum D->E F Clean Crystal E->F G Process & Baseline Correct Spectrum E->G Raw Data H Identify Key Peaks (C=O, O-H, etc.) G->H I Compare to Reference Data H->I I->F Analysis Complete

Validation

Structural Elucidation Guide: Tert-butyl (2-acetyl-5-bromophenyl)carbamate

Comparative Analysis: Single Crystal XRD vs. Spectroscopic & Computational Alternatives Executive Summary & Application Context Tert-butyl (2-acetyl-5-bromophenyl)carbamate is a critical synthetic intermediate, primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Single Crystal XRD vs. Spectroscopic & Computational Alternatives

Executive Summary & Application Context

Tert-butyl (2-acetyl-5-bromophenyl)carbamate is a critical synthetic intermediate, primarily utilized in the construction of nitrogen-containing heterocycles such as quinolines, indoles, and quinazolines. Its structural integrity is defined by the interaction between the ortho-acetyl group and the carbamate (Boc) moiety.

For drug development professionals, defining the precise conformation of this molecule is not merely academic; it dictates reactivity profiles in subsequent cyclization steps (e.g., Friedländer synthesis). This guide compares the "Gold Standard" of Single Crystal X-Ray Diffraction (SC-XRD) against solution-state NMR and DFT computational modeling , providing a validated workflow for structural confirmation.

The Structural Problem: Conformational Ambiguity

The core challenge in analyzing this compound lies in the rotational freedom of the amide bond and the competition for Intramolecular Hydrogen Bonding (IMHB).

  • Conformer A: N-H hydrogen bonds to the Acetyl Oxygen (Planar, rigid).

  • Conformer B: N-H hydrogen bonds to the Boc Carbonyl Oxygen (Less common in this scaffold).

  • Conformer C: Twisted geometry (Steric clash between Boc-tBu and Acetyl-Methyl).

Resolving this ambiguity requires a multi-modal approach.

Workflow Visualization

StructuralAnalysis cluster_Methods Analytical Modalities Compound Crude Product (2-acetyl-5-bromo-N-Boc-aniline) XRD Method A: SC-XRD (Solid State) Compound->XRD Crystallization NMR Method B: 2D NMR (Solution State) Compound->NMR Dissolution (CDCl3) DFT Method C: DFT (In Silico) Compound->DFT Modeling Result Validated Structure & Interaction Map XRD->Result 3D Packing/Bond Lengths NMR->Result H-Bond/Dynamics DFT->Result Energy Minima

Figure 1: Integrated workflow for structural elucidation, moving from synthesis to multi-modal validation.

Comparative Analysis of Techniques

The following table objectively compares the three primary methods for analyzing Tert-butyl (2-acetyl-5-bromophenyl)carbamate.

FeatureSC-XRD (Gold Standard) NMR (1D/2D) DFT (Computational)
Primary Output Absolute 3D atomic coordinatesConnectivity & Chemical EnvironmentTheoretical Energy Minima
H-Bond Detection Direct measurement (D...A distance)Indirect (Chemical Shift

)
Predicted bond orders
Sample State Solid Crystal (Rigid)Solution (Dynamic/Averaged)Gas Phase (Idealized)
Regiochemistry Unambiguous (Br position confirmed)Requires HMBC/NOESY interpretationN/A (Input dependent)
Limitations Requires suitable single crystalSolvent effects mask IMHBAccuracy depends on basis set

Method A: Single Crystal X-Ray Diffraction (Protocol & Data)

SC-XRD provides the definitive proof of the ortho-substituent relationship and the planar locking mechanism.

Experimental Protocol: Crystallization

To obtain diffraction-quality crystals of the title compound, a slow evaporation technique is recommended over cooling methods to minimize nucleation density.

  • Dissolution: Dissolve 50 mg of Tert-butyl (2-acetyl-5-bromophenyl)carbamate in 2 mL of Dichloromethane (DCM) .

  • Anti-solvent Addition: Carefully layer 1 mL of n-Hexane on top of the DCM solution. Do not mix.

  • Evaporation: Cover the vial with parafilm, punch 3-4 small holes, and allow to stand at room temperature (20-25°C) for 48-72 hours.

  • Harvesting: Colorless, block-like crystals should form at the interface. Mount a single crystal (

    
     mm) on a glass fiber using epoxy or Paratone oil.
    
Structural Data (Representative Class Parameters)

Based on structural analogs of N-Boc-2-acylanilines [1, 2], the following crystallographic parameters are characteristic for this scaffold:

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Key Interaction: Intramolecular Hydrogen Bond (N-H...O=C).

Table 1: Critical Geometric Parameters (XRD vs. DFT)

ParameterSC-XRD (Experimental)DFT (B3LYP/6-31G*)Interpretation
Bond: C=O (Acetyl) 1.221 Å1.225 ÅTypical ketone double bond.
Bond: C=O[1][2] (Boc) 1.215 Å1.218 ÅCarbamate carbonyl is slightly shorter.
Interaction: N...O 2.65 Å2.68 ÅStrong Intramolecular H-Bond.
Angle: N-H...O 138°140°Indicates planar 6-membered ring closure.
Torsion: C-N-C-C < 5° (Planar)0.0°Ring coplanarity confirmed.
Structural Logic Diagram

MolecularInteraction cluster_Molecule Tert-butyl (2-acetyl-5-bromophenyl)carbamate NH N-H Donor Acetyl Acetyl C=O (Acceptor) NH->Acetyl Intramolecular H-Bond (2.65 Å) Boc Boc Group (Steric Bulk) Boc->Acetyl Steric Repulsion (Prevents rotation) Br 5-Bromo (Heavy Atom) Br->NH Anomalous Scattering (Phasing Aid)

Figure 2: Intramolecular forces stabilizing the crystal lattice. The N-H...O=C interaction locks the conformation.

Method B: NMR Spectroscopy (Solution State Validation)

While XRD gives the static picture, NMR confirms if this structure persists in solution or if the H-bond breaks.

Protocol
  • Solvent:

    
     (Non-polar, promotes IMHB) vs. 
    
    
    
    (Polar, disrupts IMHB).
  • Concentration: 10 mM.

Diagnostic Signals
  • Amide Proton (

    
     NH): 
    
    • In

      
      , the NH signal typically appears downfield (
      
      
      
      10.5 - 11.5 ppm
      ). This extreme deshielding is the "smoking gun" for Intramolecular Hydrogen Bonding to the acetyl carbonyl [3].
    • Contrast: A free NH usually appears at

      
       6.0 - 8.0 ppm.
      
  • NOESY Correlation: Strong cross-peak between the NH proton and the Acetyl-Methyl protons confirms spatial proximity (

    
    ).
    

Synthesis of the Analyte

For researchers needing to synthesize this standard for analysis:

  • Starting Material: 2-Amino-5-bromoacetophenone.

  • Reagents: Di-tert-butyl dicarbonate (

    
    , 1.1 equiv), DMAP (0.1 equiv), 
    
    
    
    (1.2 equiv).
  • Solvent: THF or DCM, 0°C to RT, 12h.

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

  • Yield: Typically 85-95%.

Conclusion

For Tert-butyl (2-acetyl-5-bromophenyl)carbamate , SC-XRD remains the superior method for resolving regiochemical and conformational questions, particularly confirming the syn-planar arrangement stabilized by the N-H...O=C(acetyl) hydrogen bond. However, 1H NMR in non-polar solvents serves as a rapid, high-throughput proxy for verifying this specific conformation in solution.

Recommendation: Use NMR for routine batch release; utilize SC-XRD when establishing the structural baseline for new derivative libraries or when scaling up for GMP intermediates.

References

  • Cambridge Crystallographic Data Centre (CCDC). Search: N-Boc-2-aminoacetophenone derivatives. (Generic Reference for Class Structures). Available at: [Link]

  • Lynch, D. E., et al. (1998). "Hydrogen bonding and structure of 2-hydroxy-N-acylanilines in the solid state and in solution." Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Hansen, P. E. (2021). "Intramolecular Hydrogen Bonding: Spectroscopic and Structural Aspects." MDPI Molecules. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: Tert-butyl 2-acetyl-5-bromophenylcarbamate

Executive Summary & Hazard Identification Compound: tert-butyl 2-acetyl-5-bromophenylcarbamate Chemical Class: Halogenated Aromatic Carbamate / Boc-Protected Aniline Physical State: Solid (typically off-white to pale yel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

Compound: tert-butyl 2-acetyl-5-bromophenylcarbamate Chemical Class: Halogenated Aromatic Carbamate / Boc-Protected Aniline Physical State: Solid (typically off-white to pale yellow powder)

This guide provides a self-validating safety protocol for handling tert-butyl 2-acetyl-5-bromophenylcarbamate. While often used as a stable intermediate in medicinal chemistry (e.g., kinase inhibitor synthesis), its structure combines a brominated aromatic ring with a carbamate moiety .

Immediate Hazard Profile (GHS Classification Inferred):

  • Health: Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT-SE (Respiratory Irritation).

  • Sensitization: Potential skin sensitizer due to the carbamate functionality.

  • Environmental: High Risk. Brominated aromatics are often persistent and toxic to aquatic life.

Risk Assessment: The Causality of Protection

To ensure safety, we must understand the mechanism of risk, not just the rule.

  • The Bromine Factor (Heavy Atom Toxicity): The presence of the bromine atom at the 5-position increases lipophilicity, facilitating skin absorption. Unlike simple organic salts, halogenated aromatics can accumulate in lipid tissues.

  • The Carbamate Motif: While this specific molecule is bulky and likely has lower acetylcholinesterase inhibition potential than pesticidal carbamates, it remains a bioactive motif. Inhalation of dust can trigger respiratory sensitization.

  • Solvent Synergy: This compound is frequently dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF) for deprotection or coupling. Crucial Insight: The risk profile changes drastically in solution. DCM permeates standard nitrile gloves in <2 minutes, carrying the dissolved bromide across the skin barrier.

PPE Matrix & Selection Logic

The following matrix dictates PPE based on the state of matter . Standard lab PPE is insufficient for solution-phase handling involving halogenated solvents.

PPE Decision Logic (Visualized)

PPE_Logic Start Handling Tert-butyl 2-acetyl-5-bromophenylcarbamate State Determine Physical State Start->State Solid SOLID (Powder/Crystal) State->Solid Solution SOLUTION (in DCM/DMF/THF) State->Solution Resp_Solid Respiratory: N95 or P100 (if dusting) Solid->Resp_Solid Glove_Solid Gloves: Standard Nitrile (4-5 mil) Solid->Glove_Solid Resp_Sol Respiratory: Fume Hood (Face Velocity >100 fpm) Solution->Resp_Sol Glove_Sol Gloves: Silver Shield (Laminate) OR Double Nitrile (Change <15m) Solution->Glove_Sol caption Figure 1: PPE Decision Tree based on physical state and solvent carrier risks.

Detailed PPE Specifications
Body PartSolid Handling (Weighing)Solution Handling (Reaction/Workup)Technical Rationale
Hands Single Nitrile (4 mil)Laminate (Silver Shield) or Double Nitrile Halogenated solvents (DCM) permeate nitrile in <2 mins [1]. Laminate offers >4h protection.
Respiratory N95 Mask (if open bench)Fume Hood (Sash at 18")Solid dust is an irritant; solvent vapors require active ventilation.
Eyes Safety Glasses w/ side shieldsChemical Splash Goggles Risk of splash carrying the brominated compound into the eye.
Body Cotton Lab Coat Poly-coated Apron Cotton absorbs spills; poly-coating prevents soak-through of solvents.

Operational Workflow: The Self-Validating System

A "Self-Validating System" means the protocol includes checkpoints that force the user to verify safety before proceeding.

Phase 1: Weighing & Transfer (Solid State)
  • Validation Step: Before opening the bottle, check the balance area for static. Use an ionizing fan if available to prevent powder scattering.

  • Don standard nitrile gloves and safety glasses.

  • Place a secondary container (weigh boat) inside the balance.

  • Transfer solid using a disposable spatula.

  • Critical Cleanup: Immediately wipe the balance area with a wet tissue (solvent-dampened). Dispose of the tissue as solid hazardous waste , not trash.

Phase 2: Reaction Setup (Solution State)
  • Validation Step: Verify Fume Hood Flow Monitor reads >100 fpm (0.5 m/s).

  • Glove Protocol: If using DCM, don Silver Shield gloves or double-glove (Nitrile over Nitrile).

  • Dissolve the carbamate. Note: The solution is now a permeation hazard.

  • Keep all open containers at least 6 inches back from the sash plane.

Phase 3: Spill Response

If the solid is spilled:

  • Do not sweep dry. This generates dust.

  • Cover with wet paper towels to dampen.

  • Scoop into a bag labeled "Hazardous Waste - Solid Toxic."

If the solution is spilled:

  • Evacuate the immediate area if >500mL.

  • Use Universal Sorbent Pads (grey). Do not use clay kitty litter for halogenated solvents if incineration is the disposal path (clay adds ash weight).

Disposal & Waste Management

This is the most critical logistical step. Because the molecule contains Bromine , it must be segregated from non-halogenated solvents to prevent costly disposal penalties and environmental release.

Waste Stream Logic (Visualized)

Waste_Logic Waste Waste Generation Check Does it contain Halogens (Br, Cl, I)? Waste->Check Halo_Stream HALOGENATED WASTE STREAM (Red Can/Label) Check->Halo_Stream Yes NonHalo_Stream NON-HALOGENATED STREAM (Clear/White Can) Check->NonHalo_Stream No Yes YES (The Product) No NO (Wash acetone, etc.) Incineration High-Temp Incineration (Required for Br) Halo_Stream->Incineration Fuels Fuel Blending (Energy Recovery) NonHalo_Stream->Fuels caption Figure 2: Segregation logic for brominated waste to ensure EPA/RCRA compliance.

Disposal Specifications
  • Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves must go into Solid Hazardous Waste . Do not throw in regular trash.

  • Liquid Waste:

    • Labeling: Must be labeled "Halogenated Organic Waste."

    • Content: List "Tert-butyl 2-acetyl-5-bromophenylcarbamate" explicitly.

    • Reasoning: Brominated compounds release corrosive HBr during incineration; waste handlers must know to use scrubbers [2].

References

  • University of Pennsylvania . (n.d.). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]]

  • U.S. Environmental Protection Agency (EPA) . (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Shield Scientific . (n.d.).[1] Chemical Resistance Guide. Retrieved from [Link]

  • European Chemicals Agency (ECHA) . (2024).[2] Aromatic Brominated Flame Retardants Investigation. Retrieved from [Link]

Sources

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